delta(7)-Stigmastenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
YSKVBPGQYRAUQO-MNMXQYNKSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to delta(7)-Stigmastenol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of delta(7)-Stigmastenol, a significant phytosterol found in various plant sources. The guide covers its chemical structure, physicochemical properties, and biological relevance, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
This compound, also known as Schottenol or 22,23-dihydrospinasterol, is a plant sterol characterized by a double bond at the seventh carbon position of the steroid nucleus.[] Its chemical structure is fundamental to its biological function and interaction with cellular systems.
Chemical Formula: C₂₉H₅₀O[][2][3]
IUPAC Name: (3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[][2]
CAS Number: 6869-99-4[][4]
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 414.72 g/mol | [] |
| Molecular Formula | C₂₉H₅₀O | [][2][3] |
| Appearance | Solid | [5] |
| Purity | >95% or >98%+ | [][5] |
| Water Solubility | 2.2e-05 g/L (Predicted) | [4] |
| logP | 7.92 (Predicted) | [4] |
| pKa (Strongest Acidic) | 18.36 (Predicted) | [4] |
Biological Significance and Potential Signaling Pathways
This compound is a phytosterol with recognized biological activities, most notably its cholesterol-lowering effects.[] It is believed to compete with dietary cholesterol for absorption in the intestine, thereby reducing the amount of cholesterol that enters the bloodstream.[] This mechanism is a key area of interest for the development of nutraceuticals and therapeutic agents for managing hypercholesterolemia.
While specific signaling pathways directly modulated by this compound are still under extensive research, its primary mechanism of action is related to cholesterol metabolism. A simplified logical workflow of its proposed action is presented below.
Caption: Proposed mechanism of cholesterol absorption inhibition.
Experimental Protocols
The identification and quantification of this compound in biological matrices or plant extracts typically involve chromatographic and spectrometric techniques. A general experimental workflow is outlined below.
4.1. Sample Preparation: Extraction of Sterols from Plant Material
-
Homogenization: Homogenize the dried plant material in a suitable solvent such as chloroform:methanol (2:1, v/v).
-
Saponification: Saponify the lipid extract with alcoholic potassium hydroxide to hydrolyze esterified sterols.
-
Extraction: Extract the unsaponifiable matter containing free sterols using a non-polar solvent like n-hexane or diethyl ether.
-
Purification: Purify the sterol fraction using techniques such as thin-layer chromatography (TLC) or column chromatography.
4.2. Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Convert the sterols to their trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., DB-5ms).
-
MS Detection: Use a mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z) and fragmentation pattern.[6]
Caption: General experimental workflow for sterol analysis.
Conclusion
This compound is a phytosterol with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure and cholesterol-lowering properties make it a compelling subject for further research and development. The methodologies outlined in this guide provide a framework for the accurate analysis and characterization of this compound, facilitating future investigations into its biological roles and therapeutic applications.
References
- 2. This compound | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Showing Compound Stigmast-7-en-3-ol (FDB001850) - FooDB [foodb.ca]
- 5. This compound, CasNo.521-03-9 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 6. researchgate.net [researchgate.net]
Delta(7)-Stigmastenol: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta(7)-stigmastenol, a naturally occurring phytosterol, has garnered increasing interest within the scientific community due to its potential biological activities and its role as a key intermediate in the biosynthesis of other important sterols. This in-depth technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with phytosterols.
Natural Sources and Abundance of this compound
This compound is widely distributed in the plant kingdom and has also been identified in some marine organisms. Its abundance can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed.
Plant Sources
This compound is a common constituent of various plant oils, seeds, and grains. Notable plant families where this phytosterol is found include:
-
Leguminosae (Pea Family): Species such as Medicago monspeliaca and fenugreek (Trigonella foenum-graecum) have been reported to contain this compound.
-
Asteraceae (Sunflower Family): Wild sunflower species (Helianthus spp.) exhibit significant variability in their phytosterol profiles, with this compound content ranging from 1.1% to as high as 20.3% of the total phytosterols.
-
Cucurbitaceae (Gourd Family) and Amaranthaceae (Amaranth Family): These families are also known to contain Δ7-sterols, including this compound.
-
Oleaceae (Olive Family): Olive oil contains this compound, typically at levels around 0.5%. The concentration of this sterol can increase during the refining process of olive pomace oil. For instance, in neutralized pomace olive oil, the concentration can rise to approximately 0.78%.[1]
Marine Sources
Certain marine organisms, particularly algae, are also sources of this compound. For example, it has been detected in algal oil, with concentrations varying between different sources, with some reports indicating levels as high as 5% and 17% of the total sterols in different batches.
Quantitative Data Summary
The following table summarizes the reported abundance of this compound in various natural sources.
| Natural Source Category | Specific Source | Part Analyzed | Abundance of this compound | Reference(s) |
| Plants | Wild Helianthus species | Seeds | 1.1% - 20.3% of total phytosterols | |
| Olive Oil (Virgin) | Oil | ~0.5% of total sterols | [1] | |
| Olive Pomace Oil (Refined) | Oil | Up to 0.78% of total sterols | [1] | |
| Medicago monspeliaca | - | Present | ||
| Trigonella foenum-graecum | - | Present | ||
| Marine Organisms | Algal Oil | Oil | 5% - 17% of total sterols (variable) |
Experimental Protocols
The accurate extraction and quantification of this compound are crucial for research and quality control purposes. The following sections detail the commonly employed methodologies.
Extraction of Phytosterols
A general workflow for the extraction of phytosterols, including this compound, from plant material is outlined below.
Methodology Details:
-
Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely ground to increase the surface area for efficient extraction.
-
Lipid Extraction: The ground material is subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like hexane or petroleum ether. This step extracts the total lipid fraction.
-
Saponification: The lipid extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This process hydrolyzes the ester linkages of triacylglycerols and steryl esters, liberating the free sterols.
-
Extraction of Unsaponifiable Matter: The saponified mixture is then extracted with a non-polar solvent like diethyl ether or hexane. The unsaponifiable fraction, which contains the phytosterols, is collected.
-
Purification: The crude phytosterol extract can be further purified using techniques such as column chromatography on silica gel or by crystallization to isolate the sterol fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of individual phytosterols.
Methodology Details:
-
Derivatization: Due to their low volatility, phytosterols are typically derivatized prior to GC analysis. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This increases the volatility of the sterols.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to achieve separation of the different sterol derivatives. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its TMS derivative in the mass spectrum. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard (e.g., 5α-cholestane) of a known concentration.
Biosynthetic Pathway of this compound
This compound is an important intermediate in the complex biosynthetic pathway of phytosterols in plants. The pathway starts from acetyl-CoA and proceeds through the mevalonate pathway to produce isopentenyl pyrophosphate (IPP), the basic building block of all isoprenoids.
The following diagram illustrates a plausible biosynthetic pathway leading to this compound and other related sterols.
Pathway Description:
The biosynthesis of C29 sterols like this compound involves the cyclization of 2,3-oxidosqualene to cycloartenol, which is a key distinction from cholesterol biosynthesis in animals (which proceeds via lanosterol). Following a series of modifications including demethylations and alkylations, 24-ethylidenelophenol is formed. This compound serves as a precursor to Δ7-avenasterol . It is proposed that this compound is formed from Δ7-avenasterol through a reduction of the side chain double bond. Δ7-avenasterol can also be converted through several steps to the more common phytosterol, β-sitosterol, which can then be desaturated to form stigmasterol. The precise enzymatic steps and regulatory mechanisms governing the flux through these branching pathways are areas of active research.
Conclusion
This compound is a widely distributed phytosterol with significant variations in its natural abundance. The methodologies for its extraction and quantification are well-established, with GC-MS being a primary analytical tool. Understanding its biosynthetic pathway provides insights into the complex metabolic networks within plants. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate further investigation into the biological roles and potential applications of this intriguing molecule in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific biological functions and signaling pathways associated with this compound.
References
An In-depth Technical Guide to Delta(7)-Stigmastenol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta(7)-Stigmastenol, a phytosterol found in various plant sources, has garnered attention within the scientific community for its potential biological activities, including cholesterol-lowering and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound, also known as Schottenol, is a C29 sterol characterized by a double bond at the C7-C8 position of the steroid nucleus.[] Its structural similarity to cholesterol is a key factor in its biological activity.
Identification and Nomenclature
-
Systematic Name: (3β,5α)-Stigmast-7-en-3-ol
-
Common Synonyms: Δ⁷-Stigmastenol, Schottenol, 22,23-Dihydrospinasterol[]
-
CAS Numbers: 521-03-9 and 6869-99-4 are both associated with this compound, potentially referring to different isomers or supplier-specific identifiers.[2]
-
Molecular Formula: C₂₉H₅₀O[][3]
Tabulated Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₉H₅₀O | [][3] |
| Molecular Weight | 414.71 g/mol | [2][3] |
| Exact Mass | 414.38615 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |
| XLogP3 | 8.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently available in the literature.
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of sterols. While specific ¹H and ¹³C NMR data for this compound are not widely published, the spectra of related stigmastane glycosides have been characterized. For instance, the ¹³C NMR spectrum of delta(7)-stigmasterol-3-O-beta-D-glucopyranoside has been reported, providing insights into the chemical shifts of the core sterol structure.[4] Researchers can expect characteristic signals for the sterol backbone and the ethyl group at C-24.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 414, corresponding to its molecular weight.[5] The fragmentation pattern would be characteristic of the stigmastane skeleton, with losses of water (H₂O), methyl groups (CH₃), and portions of the side chain.[5] The trimethylsilyl (TMS) ether derivatives of phytosterols often exhibit similar fragmentation patterns to their cholesterol counterparts.[5]
Experimental Protocols
Accurate quantification and isolation of this compound are critical for research and development. The following sections provide detailed methodologies for its analysis.
Isolation and Purification from Plant Sources
This compound is present in various plant oils, such as argan oil.[6] A general procedure for its isolation from a lipid-rich plant matrix is outlined below.
Workflow for Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The lipid fraction is extracted from the homogenized plant material using a non-polar solvent like n-hexane.
-
Saponification: The extracted oil is saponified by refluxing with an alcoholic potassium hydroxide solution to hydrolyze the fatty acid esters.
-
Extraction of Unsaponifiable Matter: The unsaponifiable fraction, containing the sterols, is extracted from the saponified mixture using a solvent such as diethyl ether.
-
Chromatographic Purification: The crude sterol mixture is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) separates the different sterol components.
-
Crystallization: The fractions containing this compound are combined, and the compound is further purified by crystallization from a suitable solvent (e.g., methanol or acetone).
Gas Chromatography (GC) Analysis
GC is a standard method for the quantitative analysis of phytosterols. Derivatization is typically required to increase the volatility of the sterols.
GC Analysis Workflow
Caption: Workflow for the GC analysis of this compound.
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]
-
Injector Temperature: 280 °C[8]
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C at 10°C/min, and held for 2 minutes.[8]
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent is commonly used.[]
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative method for the analysis of sterols, often without the need for derivatization.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9][10]
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often in an isocratic or gradient elution.[9][10] For example, an isocratic mobile phase of methanol:water (95:5 v/v) has been used.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[9]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Biological Activity and Signaling Pathways
This compound exhibits several biological activities, with its cholesterol-lowering effect being the most prominent.
Cholesterol-Lowering Effects
This compound is known to reduce cholesterol levels by competitively inhibiting its absorption in the intestine.[] This mechanism is shared with other phytosterols. By displacing cholesterol from micelles in the gut, this compound reduces the amount of cholesterol that can be absorbed by enterocytes.
Proposed Mechanism of Cholesterol Absorption Inhibition
Caption: Competitive inhibition of cholesterol absorption by this compound.
While the direct molecular targets within signaling pathways for this compound are not fully elucidated, the overall effect is a reduction in circulating cholesterol levels. Research on the related compound stigmasterol suggests potential involvement of the Liver X Receptor (LXR) signaling pathway, which plays a role in cholesterol homeostasis, although stigmasterol's effects may be LXR-independent in the small intestine.[11]
Anti-inflammatory Activity
Phytosterols, as a class, are known to possess anti-inflammatory properties. Studies on stigmasterol have shown that it can attenuate the inflammatory response in microglia by inhibiting the NF-κB and NLRP3 signaling pathways through the activation of AMPK.[12] While direct evidence for this compound is limited, its structural similarity to other anti-inflammatory phytosterols suggests it may act through similar mechanisms, such as the modulation of key inflammatory pathways like NF-κB and MAPK.[]
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound is a phytosterol with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its analysis, and insights into its biological activities. Further research is warranted to fully elucidate its specific molecular mechanisms of action and to explore its full therapeutic potential. The information and protocols presented herein are intended to facilitate these future investigations.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Argan Oil: Chemical Composition, Extraction Process, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stigmasterol stimulates transintestinal cholesterol excretion independent of liver X receptor activation in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Δ7-Stigmastenol: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Δ7-stigmastenol, a phytosterol with significant cholesterol-lowering properties. Also known as schottenol, this document details its historical discovery, outlines in-depth experimental protocols for its isolation and purification from natural sources, and presents its key physicochemical properties. Furthermore, this guide elucidates the molecular mechanism behind its biological activity, offering insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Δ7-Stigmastenol is a naturally occurring plant sterol, or phytosterol, found in a variety of plant-based foods, including vegetable oils, seeds, and grains.[1] Structurally similar to cholesterol, it has garnered significant attention for its ability to reduce cholesterol levels in the body.[1] This guide serves as a technical resource for professionals engaged in the research and development of novel therapeutics, providing detailed methodologies and critical data related to Δ7-stigmastenol.
Discovery and Historical Context
Physicochemical Properties
Δ7-Stigmastenol is a C29 sterol with a double bond at the C-7 position of the steroid nucleus. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H50O | [5][6] |
| Molecular Weight | 414.7 g/mol | [5][6] |
| IUPAC Name | (3β,5α)-Stigmast-7-en-3-ol | [5] |
| CAS Number | 521-03-9 | [5] |
| Synonyms | Schottenol, Δ7-Stigmasten-3β-ol, 24α-Ethyllathosterol | [5] |
| XLogP3 | 9.1 | [5] |
| Exact Mass | 414.386166 g/mol | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Experimental Protocols: Isolation and Purification
The isolation of Δ7-stigmastenol from natural sources, typically plant oils or seeds, is a multi-step process involving extraction of the lipid fraction, saponification, and chromatographic separation of the unsaponifiable matter.
Step 1: Extraction of Total Lipids
For plant materials such as seeds, a Soxhlet extraction is a standard method to obtain the total lipid fraction.
-
Protocol:
-
Grind the dried plant material to a fine powder.
-
Place the powdered material in a thimble and insert it into a Soxhlet extractor.
-
Extract the lipids using a suitable solvent, such as n-hexane or petroleum ether, for 6-8 hours.
-
Remove the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.
-
Step 2: Saponification of the Lipid Extract
Saponification is a hydrolysis process that breaks down triglycerides into glycerol and free fatty acids (as soaps), allowing for the separation of the unsaponifiable matter, which contains the sterols.
-
Protocol:
-
Dissolve the crude lipid extract in a 2 M solution of potassium hydroxide (KOH) in 95% ethanol.
-
Reflux the mixture for 1-2 hours with constant stirring.
-
After cooling to room temperature, add an equal volume of distilled water to the mixture.
-
Step 3: Extraction of the Unsaponifiable Matter
The unsaponifiable matter, containing Δ7-stigmastenol and other sterols, is extracted from the saponified mixture using an organic solvent.
-
Protocol:
-
Transfer the saponified mixture to a separatory funnel.
-
Perform liquid-liquid extraction with a non-polar solvent such as diethyl ether or n-hexane. Repeat the extraction 3-4 times to ensure complete recovery of the unsaponifiable fraction.
-
Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude unsaponifiable matter.
-
Step 4: Chromatographic Separation and Purification
The separation of Δ7-stigmastenol from other sterols in the unsaponifiable matter is achieved through column chromatography, followed by high-performance liquid chromatography (HPLC) for higher purity.
-
Adsorption Column Chromatography Protocol:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using n-hexane as the mobile phase.
-
Dissolve the crude unsaponifiable matter in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing Δ7-stigmastenol.
-
Pool the fractions containing the target compound and evaporate the solvent.
-
-
Semipreparative HPLC Protocol:
-
For further purification, subject the enriched fractions to semipreparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, isopropanol, and water.
-
Monitor the elution profile using a suitable detector (e.g., UV or evaporative light scattering detector) and collect the peak corresponding to Δ7-stigmastenol.
-
Evaporate the solvent to obtain pure Δ7-stigmastenol.
-
Below is a DOT script for the experimental workflow of isolating Δ7-stigmastenol.
Characterization Techniques
The structure and purity of the isolated Δ7-stigmastenol can be confirmed using various spectroscopic and chromatographic techniques.
| Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation | Provides retention time and a characteristic mass spectrum with specific fragmentation patterns for Δ7-stigmastenol.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the steroidal backbone and the position of the double bond.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds in the steroidal structure.[11] |
Biological Activity and Signaling Pathway
The primary biological activity of Δ7-stigmastenol is its ability to lower plasma cholesterol levels. This is achieved through the inhibition of intestinal cholesterol absorption. The key molecular players in this process are the Niemann-Pick C1-Like 1 (NPC1L1) protein and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[5][12][13]
-
Mechanism of Action:
-
In the intestinal lumen, dietary cholesterol and phytosterols are incorporated into micelles.
-
The NPC1L1 transporter, located on the apical membrane of enterocytes, facilitates the uptake of both cholesterol and phytosterols from the micelles into the intestinal cells.[1][5]
-
Δ7-stigmastenol competes with cholesterol for binding to NPC1L1, thereby reducing the amount of cholesterol that is absorbed.[5]
-
Once inside the enterocyte, phytosterols like Δ7-stigmastenol are recognized by the ABCG5/ABCG8 heterodimer.[12][13]
-
This transporter actively pumps the phytosterols (and some cholesterol) back into the intestinal lumen for excretion.[5][12][13]
-
The net effect is a decrease in the amount of cholesterol that is packaged into chylomicrons and enters the bloodstream.
-
The following DOT script illustrates the signaling pathway for cholesterol absorption and the inhibitory role of Δ7-stigmastenol.
Conclusion
Δ7-Stigmastenol is a phytosterol with a rich history and significant potential in the management of hypercholesterolemia. This technical guide has provided a detailed account of its discovery, comprehensive protocols for its isolation and purification, and an elucidation of its mechanism of action at the molecular level. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and application of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. delta(7)-Stigmastenol | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Stigmasterol(83-48-7) 13C NMR [m.chemicalbook.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
delta(7)-Stigmastenol CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of delta(7)-Stigmastenol, a phytosterol found in various plant sources. The document covers its chemical identity, biological activities, and analytical methodologies, presenting key data in a structured format for ease of reference.
Chemical and Physical Properties
This compound, also known as Schottenol or (3β,5α)-Stigmast-7-en-3-ol, is a plant sterol isomeric with the more common β-sitosterol. The key structural difference is the position of the double bond within the steroid nucleus, which is located at the C-7 position in this compound.
There is conflicting information in commercial and chemical databases regarding the precise CAS Number for this compound. Both CAS 521-03-9 and 6869-99-4 are frequently cited. Researchers are advised to verify the CAS number with their specific supplier or reference standard.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₀O | [][2] |
| Molecular Weight | 414.72 g/mol | [] |
| Synonyms | Schottenol, Stigmast-7-en-3-ol, 22,23-dihydrospinasterol | [] |
| IUPAC Name | (3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [] |
| CAS Number | 521-03-9 or 6869-99-4 | [3][4] |
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its cholesterol-lowering effect.[] Like other phytosterols, it competes with dietary cholesterol for absorption in the digestive system, which can help manage cholesterol levels and reduce the risk of cardiovascular disease.[]
One study also reported that a plant extract fraction containing 4.6% Δ7-stigmastenol exhibited trypanocidal activity against Trypanosoma cruzi with an IC50 value of 47.89 μg/ml.[]
Detailed signaling pathways specifically for this compound are not well-documented in the available literature. However, its structural similarity to other sterols suggests potential interaction with cellular membranes and sterol transport proteins. Its formation from β-sitosterol is a known chemical transformation, particularly during the refining of plant oils at high temperatures or under alkaline conditions.[] This isomerization is a critical consideration in food chemistry and quality control.
dot
Caption: Isomeric conversion of β-Sitosterol to this compound.
Quantitative Data
This compound is found in various plant-based oils. Its concentration can vary significantly depending on the plant source and processing methods, such as refining.
| Plant Source/Oil Type | Concentration of this compound (% of total sterols) | Reference |
| Wild Helianthus species | 1.1 - 20.3% | [] |
| Cultivated Helianthus species (average) | 6.4% | [] |
| Olive Pomace Oil (Crude) | 0.38 ± 0.00% | [] |
| Olive Pomace Oil (Refined) | 0.79 ± 0.01% | [] |
| 'Manzanillo' Olive Oil | ~0.4% | [5] |
| Other Olive Varieties | ~0.5% | [5] |
| Sunflower Oil | 3.2% | [6] |
Experimental Protocols
4.1. Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the quantification of this compound in a lipid matrix, such as plant oil.
-
Saponification: The oil sample is saponified using a strong alkaline solution (e.g., potassium hydroxide in ethanol) to hydrolyze the fatty acid esters and release the free sterols.
-
Extraction: The unsaponifiable matter, which contains the sterol fraction, is extracted from the saponified mixture using an organic solvent like diethyl ether or hexane.
-
Purification: The extract may be purified using Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) to isolate the sterol fraction.
-
Derivatization: To increase volatility for GC analysis, the free hydroxyl group of the sterols is derivatized. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[]
-
GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector. A capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column) is used for separation.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard and a calibration curve prepared with a certified reference standard.
dot
Caption: General workflow for phytosterol analysis from plant oil.
4.2. Synthesis
A direct, detailed synthesis protocol for this compound was not prominently available in the reviewed literature. However, the synthesis of related stigmastenol derivatives often involves the modification of stigmasterol.[3] A potential synthetic route to this compound could involve the selective isomerization of the double bond in the more readily available β-sitosterol, mimicking the transformation that occurs during oil refining. This would likely require specific catalytic conditions to control the position of the double bond.
Conclusion
This compound is a significant phytosterol with known cholesterol-lowering properties. Its presence and concentration are important markers for the quality and processing history of plant-derived oils. While its primary biological mechanism of action appears to be the competitive inhibition of cholesterol absorption, further research is needed to elucidate any specific signaling pathways it may modulate. The analytical methods for its quantification are well-established, providing a solid foundation for its study in both academic and industrial research settings. The ambiguity of its CAS number highlights the need for careful documentation and verification in scientific studies.
References
Navigating the Solubility Landscape of Δ⁷-Stigmastenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta(7)-stigmastenol (also known as Schottenol) is a phytosterol, a class of sterol lipids naturally occurring in plants. As a structural analogue of cholesterol, it is of significant interest in pharmaceutical and nutraceutical research for its potential biological activities. A critical physicochemical parameter governing its utility in various applications, from analytical method development to formulation, is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the available solubility data for Δ⁷-stigmastenol, outlines a generalized experimental protocol for its solubility determination, and presents comparative data for structurally related sterols to offer a predictive framework for its behavior.
Physicochemical Properties of Δ⁷-Stigmastenol
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₀O | --INVALID-LINK-- |
| Molecular Weight | 414.7 g/mol | --INVALID-LINK-- |
| Predicted Water Solubility | 2.2 x 10⁻⁵ g/L | FooDB |
| Predicted logP | 7.92 | FooDB |
Solubility Profile of Δ⁷-Stigmastenol
Direct, quantitative solubility data for Δ⁷-stigmastenol in various organic solvents remains limited in publicly accessible literature. However, qualitative descriptions and data from crystallization studies provide valuable insights into its solubility characteristics.
| Solvent | Solubility Description | Source |
| Organic Solvents (General) | Moderate solubility | CymitQuimica |
| Chloroform | Slightly soluble | ChemicalBook |
| Methanol | Slightly soluble (requires heating and sonication) | ChemicalBook |
| Hexane-Ethanol Mixtures | Soluble (optimal for crystallization) | Smolecule |
Comparative Solubility of Structurally Related Sterols
To provide a more comprehensive understanding of the potential solubility of Δ⁷-stigmastenol, the following table summarizes quantitative solubility data for structurally similar sterols. It is important to note that while these compounds share a core sterol structure, minor differences in their side chains and ring saturation can influence their solubility.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Stigmasterol | Ethanol | 20 | Not Specified |
| Dimethylformamide (DMF) | 1 | Not Specified | |
| Chloroform | 50 | Not Specified | |
| Dimethyl sulfoxide (DMSO) | 0.1 | Not Specified | |
| Lathosterol | Ethanol | 25 | Not Specified |
| Dimethyl sulfoxide (DMSO) | 2 | Not Specified | |
| β-Sitosterol | Ethanol | ~6-6.5 | Not Specified |
| Chloroform | 20 | Not Specified | |
| Cholesterol | Ethanol | 32.5 (in 100 mL) | Not Specified |
| Acetone | 32.5 (in 100 mL) | Not Specified | |
| Isopropanol | 48.9 (in 100 mL) | Not Specified |
Experimental Protocol: Determination of Δ⁷-Stigmastenol Solubility
The following is a generalized protocol for determining the equilibrium solubility of Δ⁷-stigmastenol in a given solvent, based on standard methods for phytosterol analysis.
1. Materials and Equipment:
-
Δ⁷-Stigmastenol (high purity standard)
-
Analytical grade solvents
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer) or Gas Chromatography with Flame Ionization Detector (GC-FID)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Δ⁷-stigmastenol to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Filter the resulting supernatant through a syringe filter to remove any fine particles.
-
-
Quantitative Analysis:
-
Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC-FID method to determine the concentration of Δ⁷-stigmastenol.
-
A standard calibration curve of Δ⁷-stigmastenol should be prepared in the same solvent to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of Δ⁷-stigmastenol in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of Δ⁷-stigmastenol solubility.
Caption: Generalized workflow for determining the solubility of Δ⁷-stigmastenol.
Conclusion
While quantitative solubility data for Δ⁷-stigmastenol is not extensively documented, qualitative information and comparative data from structurally similar sterols suggest it has moderate solubility in common organic solvents and is sparingly soluble in polar solvents like water. The provided generalized experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems tailored to their application needs. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this important phytosterol.
Spectroscopic Profile of Δ⁷-Stigmastenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Δ⁷-stigmastenol, a significant phytosterol found in various plant sources. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Introduction to Δ⁷-Stigmastenol
Δ⁷-Stigmastenol, also known as schottenol, is a plant-derived sterol with the molecular formula C₂₉H₅₀O.[1] It is structurally related to other well-known phytosterols, such as stigmasterol and β-sitosterol, and is of interest to the scientific community for its potential biological activities, including cholesterol-lowering effects. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in various matrices.
Mass Spectrometry (MS) Data
The mass spectrum of Δ⁷-stigmastenol provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification.
Table 1: Mass Spectrometry Data for Δ⁷-Stigmastenol (as Stigmast-7-en-3-ol, (3β,5α)-)
| m/z | Relative Intensity (%) |
| 414 | 100.0 |
| 399 | 45.9 |
| 396 | 38.3 |
| 255 | 45.4 |
| 229 | 30.7 |
| 213 | 34.1 |
| 55 | 48.9 |
Data sourced from the NIST WebBook, based on electron ionization (EI) mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The analysis of unsaturated C27 sterols by NMR spectroscopy has been thoroughly reviewed, and these methodologies are applicable to C29 sterols like Δ⁷-stigmastenol. Complete ¹H and ¹³C NMR signal assignments are typically achieved through a combination of one-dimensional and two-dimensional NMR experiments.[4]
Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on standardized and detailed experimental protocols.
Sample Preparation for NMR and MS Analysis
For the analysis of phytosterols like Δ⁷-stigmastenol, the compound must first be extracted and purified from its natural source. Common extraction techniques involve the use of organic solvents such as methanol, followed by chromatographic separation methods to isolate the desired compound.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sterols.
-
Derivatization: To improve volatility and thermal stability, the hydroxyl group of Δ⁷-stigmastenol is often derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to allow for the separation of different components.
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
-
Instrumentation: NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher for ¹H NMR).
-
Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]
-
Data Acquisition: A suite of NMR experiments is usually performed to fully assign the structure, including:
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra.[6][7]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of Δ⁷-stigmastenol.
Caption: Workflow for the isolation and spectroscopic analysis of Δ⁷-stigmastenol.
References
- 1. delta(7)-Stigmastenol | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delta7-Stigmasterol | C29H46O | CID 12303924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Δ(7)-Stigmastenol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ(7)-stigmastenol, a naturally occurring phytosterol found in various plant species, has garnered significant interest within the scientific community. Its potential applications in drug development and as a valuable biochemical intermediate necessitate robust and efficient extraction and purification protocols. These application notes provide a comprehensive overview of the methodologies for isolating Δ(7)-stigmastenol from plant materials, with a particular focus on sunflower seeds (Helianthus annuus), a known source of this compound. The protocols detailed below cover the entire workflow, from initial solvent extraction and saponification to chromatographic purification.
Data Presentation: Quantitative Analysis of Δ(7)-Stigmastenol
The following table summarizes the quantitative data regarding the content of Δ(7)-stigmastenol in sunflower seeds, providing a benchmark for expected yields.
| Plant Material | Total Phytosterol Content (mg/100g of seed) | Δ(7)-Stigmastenol Content (% of total phytosterols) | Δ(7)-Stigmastenol Amount (mg/100g of seed) | Reference |
| Sunflower Seeds (Helianthus annuus) | 265-289 | ~7% | 17.5-22 | [1] |
| Wild Sunflower (H. annuus) | 2060.9 | 9.3% | 191.7 | [2] |
| Wild Sunflower (H. anomalus) | 2530.6 | 14.3% | 361.9 | [2] |
| Wild Sunflower (H. argophyllus) | 2282.6 | 8.1% | 184.9 | [2] |
| Wild Sunflower (H. bolanderi) | 2424.9 | 10.6% | 257.0 | [2] |
| Wild Sunflower (H. deserticola) | 2469.2 | 9.6% | 237.0 | [2] |
| Wild Sunflower (H. neglectus) | 2021.9 | 12.0% | 242.6 | [2] |
| Wild Sunflower (H. niveus) | 2722.1 | 11.1% | 302.2 | [2] |
| Wild Sunflower (H. praecox) | 3188.9 | 13.0% | 414.6 | [2] |
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the extraction and purification of Δ(7)-stigmastenol from plant material.
Caption: Overall workflow for the extraction and purification of Δ(7)-stigmastenol.
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Drying: The plant material (e.g., sunflower seeds) should be thoroughly dried to minimize moisture content, which can interfere with solvent extraction. This can be achieved by air-drying or using a laboratory oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of the target compounds.
-
Grinding: The dried material should be ground into a fine, homogenous powder. This increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. A high-performance blender or a laboratory mill can be used for this purpose.
Lipid Extraction: Soxhlet Method
Soxhlet extraction is a continuous solid-liquid extraction technique that is highly effective for extracting lipids from solid matrices.
-
Apparatus: A standard Soxhlet extraction apparatus is required, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Procedure:
-
Accurately weigh the ground plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane (or another suitable non-polar solvent) to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will cycle through the apparatus, continuously extracting the lipids.
-
After extraction, the solvent in the round-bottom flask, now containing the crude lipid extract, is concentrated using a rotary evaporator to remove the n-hexane.
-
Saponification (Alkaline Hydrolysis)
Saponification is a critical step to hydrolyze sterol esters and fatty acid glycerides, thereby liberating the free sterols and concentrating them in the unsaponifiable fraction.
-
Reagents:
-
Crude lipid extract
-
2 M Ethanolic Potassium Hydroxide (KOH) solution
-
Deionized water
-
n-Hexane (or diethyl ether)
-
-
Procedure:
-
Dissolve the crude lipid extract in a suitable volume of 2 M ethanolic KOH in a round-bottom flask.
-
Reflux the mixture at 80-90°C for 1-2 hours with constant stirring.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water to the mixture.
-
Extract the unsaponifiable matter by partitioning with n-hexane (or diethyl ether). Perform the extraction three times, collecting the upper organic phase each time.
-
Combine the organic extracts and wash them with deionized water until the washings are neutral to pH paper.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude unsaponifiable matter containing the phytosterols.
-
Purification of Δ(7)-Stigmastenol
A multi-step chromatographic approach is recommended to achieve high purity of Δ(7)-stigmastenol.
a) Silica Gel Column Chromatography (Initial Purification)
This step serves to separate the phytosterol fraction from other components in the unsaponifiable matter.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the phytosterol mixture, as identified by comparison with a phytosterol standard on TLC.
-
Evaporate the solvent from the pooled fractions.
-
b) Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Preparative HPLC is employed for the fine separation of individual sterols, yielding high-purity Δ(7)-stigmastenol.
-
Column: C18 column (preparative scale).
-
Mobile Phase: Isocratic mixture of methanol and water, or acetonitrile and water. The exact ratio should be optimized based on preliminary analytical HPLC runs.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm).
-
Procedure:
-
Dissolve the partially purified phytosterol fraction from the column chromatography step in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of Δ(7)-stigmastenol, which can be identified by its retention time relative to a pure standard.
-
Combine the pure fractions and remove the solvent to obtain purified Δ(7)-stigmastenol.
-
Analysis and Characterization
The identity and purity of the extracted Δ(7)-stigmastenol should be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for the identification and quantification of phytosterols. The purified sample is typically derivatized (e.g., silylated with BSTFA) before injection to increase volatility. The mass spectrum of the derivatized Δ(7)-stigmastenol will show a characteristic fragmentation pattern that can be compared to a reference spectrum for confirmation. The purity can be determined by the relative peak area in the chromatogram.
References
Application Notes and Protocols for the Quantification of Δ⁷-Stigmastenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta(7)-stigmastenol (Δ⁷-stigmastenol) is a phytosterol found in various plant-based materials, including vegetable oils and seeds. As a structural analog of cholesterol, it is of significant interest to researchers in nutrition, pharmacology, and drug development for its potential health benefits, including cholesterol-lowering effects. Accurate and precise quantification of Δ⁷-stigmastenol is crucial for quality control of raw materials, formulation development, and understanding its pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for the quantification of Δ⁷-stigmastenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The two primary methods for the quantification of Δ⁷-stigmastenol are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for sterol analysis. It offers high resolution and is capable of separating complex mixtures of sterols. However, a key consideration for GC-MS analysis of sterols is the requirement for derivatization to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity and has the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces analysis time.[1] Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for phytosterol analysis by LC-MS.[2][3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data for phytosterol analysis. While specific data for Δ⁷-stigmastenol is limited, these values for structurally similar phytosterols provide a reliable reference for expected method performance.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 5 mg/kg | 1 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | 15 mg/kg | 10 ng/mL | [5][6] |
| Linearity Range | 2-10 µg/mL (for stigmasterol) | 10-2000 ng/mL (for various phytosterols) | [6][7] |
| Recovery | 93.5% - 101% | 97% - 103% | [5] |
| Intra-day Precision (%RSD) | < 4.2% | < 3% | [5] |
| Inter-day Precision (%RSD) | < 4.2% | < 3% | [5] |
Experimental Protocols
Protocol 1: Quantification of Δ⁷-Stigmastenol by GC-MS
This protocol details the analysis of Δ⁷-stigmastenol in a vegetable oil matrix.
1. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 2.0 g of the oil sample into a 250 mL flask.
-
Add 50 mL of 20% potassium hydroxide (KOH) in ethanol.
-
Heat the mixture at 70°C for 60 minutes with occasional swirling to ensure complete saponification.[5]
-
Cool the solution to room temperature.
-
Perform a liquid-liquid extraction with toluene or hexane.[5]
-
Wash the organic phase with water to remove any remaining KOH.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[8]
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers of the sterols.
-
Evaporate the excess derivatizing agent under nitrogen and reconstitute the sample in hexane for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 260°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp to 280°C at 40°C/min.
-
Hold at 280°C for 20 min.[5]
-
-
Injection Volume: 1 µL in splitless mode.[5]
-
Mass Spectrometer: Agilent 5975 or similar.
-
Ion Source Temperature: 250°C.[5]
-
Transfer Line Temperature: 280°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Mass Scan Range: m/z 50-600.[5]
4. Quantification
-
Prepare a calibration curve using a certified reference standard of Δ⁷-stigmastenol.
-
Identification of Δ⁷-stigmastenol is based on its retention time and comparison of its mass spectrum with a reference spectrum.
-
Quantification is performed by integrating the peak area of a characteristic ion in SIM mode and comparing it to the calibration curve.
Protocol 2: Quantification of Δ⁷-Stigmastenol by LC-MS/MS
This protocol provides a method for the rapid quantification of Δ⁷-stigmastenol without the need for derivatization.
1. Sample Preparation
-
Follow the same saponification and extraction procedure as described in the GC-MS protocol (Section 1).
-
After evaporation of the extraction solvent, reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.[6]
-
Column: Inertsil C8 (50 mm L x 4.6 mm ID; 3 µ particle size) or similar reversed-phase column.[6]
-
Mobile Phase: Isocratic elution with methanol at a flow rate of 0.8 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).[6]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Δ⁷-stigmastenol need to be determined by infusing a standard solution. For other phytosterols, typical transitions involve the loss of water from the protonated molecule ([M+H-H₂O]⁺).[2]
3. Quantification
-
Develop a calibration curve using a certified reference standard of Δ⁷-stigmastenol.
-
The identity of Δ⁷-stigmastenol is confirmed by the retention time and the specific MRM transitions.
-
Quantification is achieved by comparing the peak area from the MRM chromatogram to the calibration curve.
Diagrams
Caption: Workflow for Δ⁷-Stigmastenol Quantification.
Caption: Phytosterols and the SREBP Signaling Pathway.
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scitepress.org [scitepress.org]
Application Note: Quantitative Analysis of Δ7-Stigmastenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ7-Stigmastenol is a phytosterol found in various plant-based materials, including vegetable oils and medicinal plants. As a bioactive compound, its accurate identification and quantification are crucial for quality control in the food and nutraceutical industries, as well as for research in phytochemistry and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high resolution and sensitivity. However, due to the low volatility and polar nature of sterols, derivatization is a necessary step to ensure successful analysis. This application note provides a detailed protocol for the quantitative analysis of Δ7-stigmastenol using GC-MS following trimethylsilyl (TMS) derivatization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of Δ7-stigmastenol as its trimethylsilyl (TMS) derivative. It is important to note that retention times are highly dependent on the specific chromatographic conditions and should be used as a guideline. Identification should be confirmed by the mass spectrum.
| Parameter | Value | Reference |
| Compound | Δ7-Stigmastenol-TMS Ether | |
| Molecular Formula | C32H58OSi | |
| Molecular Weight | 486.9 g/mol | |
| Retention Time (RT) | Method-dependent; elutes after β-sitosterol | [1] |
| Key Mass-to-Charge Ratios (m/z) | Molecular Ion [M]+: 486 | [2] |
| Base Peak: Typically a fragment ion | [2] | |
| Characteristic Fragments: Ions resulting from the loss of the trimethylsilyl group and fragmentation of the sterol ring structure. | [2] |
Note: The exact base peak and other fragment ions should be confirmed by analyzing a known standard or by comparison with a reference mass spectral library.
Experimental Protocol
This protocol outlines the steps for the analysis of Δ7-stigmastenol in a sample matrix, such as a vegetable oil.
Sample Preparation (Saponification and Extraction)
-
Saponification:
-
Weigh approximately 2.0 g of the oil sample into a flask.
-
Add 50 mL of a 20% potassium hydroxide (KOH) solution in ethanol.
-
Heat the mixture at 70°C for 60 minutes with occasional shaking to ensure complete hydrolysis of sterol esters.
-
Allow the solution to cool to room temperature.
-
-
Extraction of Unsaponifiables:
-
Transfer the cooled solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 50 mL of toluene (or hexane) and shaking vigorously for 1 minute.
-
Allow the layers to separate and collect the upper organic layer containing the unsaponifiable matter (which includes the free sterols).
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and wash them with distilled water until the washings are neutral.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Silylation)
To increase the volatility of the sterols for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.
-
To the dried unsaponifiable residue, add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point and may require optimization for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 5 minutes.
-
Ramp to 320°C at 5°C/min.
-
Hold at 320°C for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Mode: Full Scan (m/z 50-600) for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the molecular ion (m/z 486) and at least two other characteristic fragment ions of the Δ7-stigmastenol-TMS derivative.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of Δ7-stigmastenol.
Data Interpretation
-
Identification: The identification of the Δ7-stigmastenol-TMS derivative is based on its retention time relative to other sterols and, most importantly, its mass spectrum. The presence of the molecular ion [M]+ at m/z 486 and a characteristic fragmentation pattern confirms its identity. A typical elution order for common phytosterols on a non-polar column is: cholesterol, campesterol, stigmasterol, β-sitosterol, and then Δ7-stigmastenol[1].
-
Quantification: For accurate quantification, an internal standard (e.g., 5α-cholestane or betulinol) should be added at the beginning of the sample preparation process. A calibration curve should be prepared using a certified standard of Δ7-stigmastenol, if available. If a standard is not available, semi-quantification can be performed by comparing the peak area of Δ7-stigmastenol to that of a structurally similar sterol with a known response factor.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of Δ7-stigmastenol in various sample matrices. Proper sample preparation, including saponification and derivatization, is critical for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of phytosterols.
References
Application Notes and Protocols for the HPLC Analysis of Δ⁷-Stigmastenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of delta(7)-stigmastenol (Δ⁷-stigmastenol) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are compiled from various validated analyses of phytosterols and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Δ⁷-stigmastenol is a phytosterol found in various plant-based materials, including vegetable oils. Its accurate quantification is crucial for quality control in the food industry, for studying its biological activities, and in the development of phytosterol-based pharmaceutical products. HPLC offers a robust and reliable method for the separation and quantification of Δ⁷-stigmastenol from complex matrices.
Experimental Protocols
Sample Preparation: Extraction of Phytosterols from Vegetable Oil
This protocol describes the extraction of the unsaponifiable matter, which contains free phytosterols, from a vegetable oil matrix.
Materials:
-
Vegetable oil sample
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
n-Hexane, HPLC grade
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 20 mg of the vegetable oil sample into a centrifuge tube.
-
Add 2 mL of 2 M ethanolic KOH solution to the tube.
-
Incubate the mixture at 80°C for 60 minutes to saponify the oil.
-
After cooling to room temperature, add 2 mL of deionized water and 3 mL of n-hexane to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the unsaponifiable matter into the hexane layer.
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Carefully collect the upper hexane layer.
-
Repeat the extraction with n-hexane two more times.
-
Combine the hexane extracts and evaporate to dryness under a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol or isopropanol) for HPLC analysis.[1]
Standard Preparation
Materials:
-
Δ⁷-stigmastenol reference standard
-
Methanol or isopropanol, HPLC grade
Procedure:
-
Prepare a stock solution of Δ⁷-stigmastenol (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., ranging from 0.5 to 50 µg/mL) by serial dilution. These will be used to construct the calibration curve.
HPLC Method for Δ⁷-Stigmastenol Analysis
This method is adapted from protocols for the separation of phytosterol isomers.[2][3]
Instrumentation:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Methanol (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample extract.
-
Identify the Δ⁷-stigmastenol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Δ⁷-stigmastenol in the sample using the calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of phytosterols, which can be used as a reference for the analysis of Δ⁷-stigmastenol.
| Parameter | Typical Value Range | Reference |
| Retention Time (min) | 15 - 25 | Adapted from[4] |
| Linearity (R²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 0.3 - 1.5 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 1.0 - 4.6 µg/mL | [5][6] |
| Recovery (%) | 95 - 107% | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Δ⁷-stigmastenol.
Phytosterol Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of Δ⁷-stigmastenol.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Δ7-Stigmastenol as a Potential Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ7-Stigmastenol is a plant-derived sterol, or phytosterol, that is structurally similar to cholesterol. Phytosterols are known for their cholesterol-lowering effects, primarily by competing with cholesterol for absorption in the intestine. Emerging research suggests that beyond their impact on cholesterol absorption, specific phytosterols may serve as biomarkers for various metabolic processes and diseases. This application note explores the potential of Δ7-stigmastenol as a biomarker in metabolic studies, providing an overview of its function, relevant analytical protocols, and potential signaling pathways. While direct quantitative data for Δ7-stigmastenol in specific metabolic diseases remains limited in publicly available literature, this document compiles relevant information on phytosterols to guide future research in this area.
Quantitative Data on Phytosterols in Metabolic Diseases
Direct quantitative data on the circulating levels of Δ7-stigmastenol in metabolic syndrome, obesity, and type 2 diabetes is not extensively documented in current literature. However, studies on other major phytosterols, such as campesterol and β-sitosterol, provide insights into how plant sterol levels can be altered in these conditions. The following table summarizes representative data for these related compounds, which can serve as a proxy for understanding the potential behavior of Δ7-stigmastenol. It is crucial to note that these are not direct measurements of Δ7-stigmastenol.
| Biomarker | Condition | Matrix | Concentration/Ratio (Mean ± SD or as specified) | Control/Reference Group | Citation |
| Campesterol | Type 2 Diabetes | Serum | Significantly higher in T2D patients | Healthy controls | [1] |
| β-Sitosterol | Type 2 Diabetes | Serum | Significantly higher in T2D patients | Healthy controls | [1] |
| Campesterol/Cholesterol Ratio | Obesity | Plasma | Elevated in obese individuals | Lean individuals | N/A |
| β-Sitosterol/Cholesterol Ratio | Obesity | Plasma | Elevated in obese individuals | Lean individuals | N/A |
| Campesterol | Metabolic Syndrome | Serum | Often elevated, associated with increased cholesterol absorption | Healthy controls | N/A |
| β-Sitosterol | Metabolic Syndrome | Serum | Often elevated, associated with increased cholesterol absorption | Healthy controls | N/A |
Note: The lack of specific data for Δ7-stigmastenol highlights a significant research gap and opportunity. The provided data for campesterol and β-sitosterol suggest that altered phytosterol absorption and metabolism are features of metabolic diseases.
Experimental Protocols
Accurate quantification of Δ7-stigmastenol in biological matrices is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Phytosterol Analysis
This protocol provides a general workflow for the analysis of phytosterols, including Δ7-stigmastenol, in human plasma.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., epicoprostanol or 5α-cholestane).
-
Add 2 mL of ethanolic potassium hydroxide solution for saponification of sterol esters.
-
Incubate at 60°C for 1 hour to hydrolyze the esters to free sterols.
-
After cooling, perform a liquid-liquid extraction by adding 5 mL of n-hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the non-saponifiable lipids (including phytosterols).
-
Repeat the extraction step for complete recovery.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
Evaporate the derivatization reagent and reconstitute the sample in 100 µL of n-hexane.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C
-
Ramp 1: Increase to 270°C at 20°C/min
-
Ramp 2: Increase to 300°C at 5°C/min and hold for 10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for quantification of specific ions for Δ7-stigmastenol-TMS ether and the internal standard.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Phytosterol Analysis
This protocol offers a sensitive and specific method for the direct analysis of free phytosterols without derivatization.
1. Sample Preparation and Protein Precipitation:
-
To 50 µL of serum, add an internal standard (e.g., d7-β-sitosterol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Lipid Extraction (Optional, for increased sensitivity):
-
The supernatant from the protein precipitation can be directly injected, or a subsequent liquid-liquid extraction can be performed for sample cleanup and concentration.
-
Add methyl tert-butyl ether (MTBE) and water, vortex, and centrifuge.
-
Collect the upper organic layer and evaporate to dryness.
-
Reconstitute in an appropriate volume of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for Δ7-stigmastenol and the internal standard.
Visualizations
Experimental Workflow
Caption: General experimental workflow for phytosterol analysis.
Plausible Signaling Pathway for Phytosterols
While the direct signaling pathways of Δ7-stigmastenol are not fully elucidated, phytosterols are known to interact with nuclear receptors that regulate lipid metabolism, such as the Liver X Receptor (LXR) and the Pregnane X Receptor (PXR).
Caption: Potential signaling pathway of phytosterols via nuclear receptors.
Discussion and Future Directions
The role of Δ7-stigmastenol as a biomarker in metabolic diseases is an area of growing interest but requires more dedicated research. The current body of evidence suggests that phytosterol metabolism is altered in conditions like obesity and type 2 diabetes. The analytical methods outlined in this note provide a robust framework for accurately quantifying Δ7-stigmastenol in clinical samples.
Future research should focus on:
-
Quantitative Studies: Conducting large-scale clinical studies to measure the circulating levels of Δ7-stigmastenol in well-characterized cohorts of patients with metabolic syndrome, obesity, and type 2 diabetes, alongside healthy controls.
-
Signaling Pathway Elucidation: Investigating the direct interaction of Δ7-stigmastenol with nuclear receptors such as LXR and PXR and characterizing the downstream effects on gene expression related to lipid metabolism and inflammation.
-
Dietary Intervention Studies: Assessing the impact of dietary intake of Δ7-stigmastenol on metabolic parameters in both healthy individuals and those with metabolic disorders.
By addressing these research gaps, the full potential of Δ7-stigmastenol as a clinical biomarker and a modulator of metabolic pathways can be realized, offering new avenues for diagnostics and therapeutic interventions in metabolic diseases.
References
Application Notes and Protocols for Utilizing Δ(7)-Stigmastenol in Plant Sterol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ(7)-Stigmastenol, a naturally occurring phytosterol found in various plant oils, seeds, and grains, is a valuable compound for research in plant biology, human health, and drug development.[] Structurally similar to cholesterol, it offers a unique profile for investigating lipid metabolism, cellular signaling, and therapeutic potential. These application notes provide an overview of the current research applications of Δ(7)-stigmastenol, detailed experimental protocols, and insights into its potential mechanisms of action, drawing comparisons with the more extensively studied phytosterol, stigmasterol. While research specifically on Δ(7)-stigmastenol is still emerging, its structural similarity to other well-researched phytosterols provides a strong basis for its investigation in various biological systems.
Cholesterol-Lowering Effects and Metabolic Studies
Δ(7)-Stigmastenol is recognized for its potential to lower cholesterol levels.[] It is believed to compete with dietary cholesterol for absorption in the digestive system, thereby reducing the amount of cholesterol that enters the bloodstream.[] This characteristic makes it a compound of interest for developing functional foods and nutraceuticals aimed at managing hypercholesterolemia.
Quantitative Data on Phytosterol Composition in Various Oils
The concentration of Δ(7)-stigmastenol can vary significantly depending on the plant source and processing methods.[] Below is a summary of its content in different oils, providing a reference for selecting appropriate sources for extraction.
| Plant Source | Average Δ(7)-Stigmastenol Content (% of total sterols) | Other Major Phytosterols Present | Reference |
| Wild Sunflower Species | 1.1 - 20.3% | β-sitosterol, campesterol, stigmasterol, Δ(5)-avenasterol | [] |
| Olive Pomace Oil (refined) | Can exceed 0.5% (IOC/EU limit) | β-sitosterol, campesterol, stigmasterol | [][2] |
| Various Plant Germplasms | ~6.4% | β-sitosterol, campesterol, stigmasterol, Δ(5)-avenasterol | [] |
Note: The concentration of Δ(7)-stigmastenol can be influenced by processing techniques such as refining, which may involve high temperatures and alkaline conditions that can cause isomerization of other sterols like β-sitosterol.[2]
Anti-Inflammatory and Anticancer Research (Inferred from Stigmasterol Studies)
While direct studies on the anti-inflammatory and anticancer signaling pathways of Δ(7)-stigmastenol are limited, extensive research on the structurally similar phytosterol, stigmasterol, provides a strong rationale for investigating Δ(7)-stigmastenol in these areas. Stigmasterol has been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.[3][4][5][6][7]
Potential Signaling Pathways for Investigation
-
NF-κB Signaling Pathway: Stigmasterol has been demonstrated to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[4] This pathway is a critical regulator of inflammatory gene expression.
-
PI3K/Akt Signaling Pathway: In the context of cancer, stigmasterol has been shown to induce apoptosis and inhibit proliferation by suppressing the PI3K/Akt/mTOR pathway.[3][5][6][7]
Diagram: Potential Anti-Inflammatory Action of Δ(7)-Stigmastenol via NF-κB Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by Δ(7)-stigmastenol.
Diagram: Potential Anticancer Action of Δ(7)-Stigmastenol via PI3K/Akt Pathway
References
- 2. researchgate.net [researchgate.net]
- 3. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Δ(7)-Stigmastenol in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential biotechnological applications of Δ(7)-stigmastenol. The protocols detailed below are intended to guide researchers in evaluating its bioactivities, including its cholesterol-lowering, anti-parasitic, and potential anticancer and anti-inflammatory properties.
Introduction to Δ(7)-Stigmastenol
Δ(7)-Stigmastenol is a phytosterol found in various plant oils, seeds, and grains. Structurally similar to cholesterol, it possesses a double bond at the seventh carbon position of the sterol nucleus. This structural feature influences its biological activities and makes it a compound of interest for various biotechnological and pharmaceutical applications. While research specifically on Δ(7)-stigmastenol is less extensive than on other phytosterols like β-sitosterol and stigmasterol, its known and potential applications are significant.
Cholesterol-Lowering Applications
One of the most well-documented applications of phytosterols, including Δ(7)-stigmastenol, is their ability to lower cholesterol levels. This is primarily achieved by inhibiting the absorption of dietary cholesterol in the intestine.
Mechanism of Action:
Δ(7)-Stigmastenol competes with cholesterol for incorporation into bile salt micelles in the intestinal lumen. By displacing cholesterol from these micelles, it reduces the amount of cholesterol available for absorption by enterocytes.
Experimental Protocol: In Vitro Cholesterol Micellar Solubility Assay
This assay determines the ability of Δ(7)-stigmastenol to displace cholesterol from micelles.
Materials:
-
Δ(7)-Stigmastenol
-
Cholesterol
-
Sodium taurocholate
-
Phosphatidylcholine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
[14C]-Cholesterol (radiolabeled tracer)
-
Scintillation counter
-
Ultracentrifuge
Procedure:
-
Micelle Preparation:
-
Prepare a stock solution of bile salt-phosphatidylcholine mixed micelles in PBS.
-
In scintillation vials, add a fixed amount of [14C]-cholesterol.
-
Add varying concentrations of Δ(7)-stigmastenol to the vials.
-
Add the bile salt-phosphatidylcholine solution to each vial.
-
Vortex thoroughly and incubate at 37°C for 24 hours to allow for equilibration.
-
-
Separation and Quantification:
-
Centrifuge the vials at high speed (e.g., 100,000 x g) for 1 hour to pellet any non-micellar sterols.
-
Carefully collect the supernatant containing the micellar phase.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of cholesterol in the micellar phase for each concentration of Δ(7)-stigmastenol.
-
Plot the micellar cholesterol concentration against the Δ(7)-stigmastenol concentration to determine the inhibitory effect.
-
Anti-Parasitic Activity
Δ(7)-Stigmastenol has shown potential as an anti-parasitic agent, specifically against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Quantitative Data:
A fraction containing several steroids, including 4.6% Δ(7)-stigmastenol, exhibited an IC50 value of 47.89 µg/mL against the trypomastigotes of T. cruzi[1]. It is important to note that this value is for a mixture, and the specific activity of pure Δ(7)-stigmastenol has not been reported.
| Compound/Fraction | Target Organism | IC50 Value |
| Steroid-containing fraction (4.6% Δ(7)-Stigmastenol) | Trypanosoma cruzi (trypomastigotes) | 47.89 µg/mL[1] |
Experimental Protocol: In Vitro Trypanocidal Assay
This protocol is adapted for testing the activity of compounds like Δ(7)-stigmastenol against T. cruzi.
Materials:
-
Trypanosoma cruzi trypomastigotes
-
Vero cells (or another suitable host cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
Δ(7)-Stigmastenol
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
Gentian violet (for positive control)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Parasite Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours to allow for cell invasion.
-
Compound Treatment:
-
Wash the wells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of Δ(7)-stigmastenol.
-
Include a positive control (e.g., gentian violet) and a negative control (vehicle).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Parasite Growth:
-
Fix the cells with methanol and stain with Giemsa.
-
Count the number of intracellular amastigotes per 100 host cells under a microscope.
-
Alternatively, use a reporter strain of the parasite (e.g., expressing β-galactosidase) and measure the enzymatic activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite replication for each concentration of Δ(7)-stigmastenol compared to the negative control.
-
Determine the IC50 value from the dose-response curve.
-
Potential Anticancer and Anti-inflammatory Applications (Proposed Research Framework)
While direct evidence for the anticancer and anti-inflammatory activities of Δ(7)-stigmastenol is limited, its structural similarity to other bioactive phytosterols like stigmasterol suggests it may possess similar properties. The following sections provide a proposed framework for investigating these potential applications.
Proposed Anticancer Activity
Hypothesized Mechanism: Based on studies of related phytosterols, Δ(7)-stigmastenol may induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.
This assay is a primary screening tool to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
DMEM with 10% FBS
-
Δ(7)-Stigmastenol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Δ(7)-stigmastenol and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
To elucidate the mechanism of action, the following signaling pathways, known to be affected by other phytosterols, should be investigated.
Caption: Proposed anticancer signaling pathways modulated by Δ(7)-Stigmastenol.
Proposed Anti-inflammatory Activity
Hypothesized Mechanism: Δ(7)-Stigmastenol may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, potentially through the modulation of the NF-κB signaling pathway.
This assay measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Δ(7)-Stigmastenol
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Δ(7)-stigmastenol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include control wells without LPS.
-
Incubation: Incubate for 24 hours.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production by Δ(7)-stigmastenol.
-
Caption: Proposed NF-κB signaling pathway for the anti-inflammatory action of Δ(7)-Stigmastenol.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
Application Notes & Protocols: Δ⁷-Stigmastenol as a Standard for Phytosterol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols, plant-derived sterols structurally similar to cholesterol, are of significant interest in the food and pharmaceutical industries due to their cholesterol-lowering effects. Accurate quantification of phytosterols is crucial for quality control, regulatory compliance, and research into their biological activities. Δ⁷-Stigmastenol, a common phytosterol found in various plant sources, serves as an excellent standard for the analytical determination of phytosterols due to its structural similarity to other key phytosterols like β-sitosterol, campesterol, and stigmasterol. This document provides detailed application notes and protocols for the use of Δ⁷-stigmastenol as a standard in phytosterol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Method Validation
The use of Δ⁷-stigmastenol as a standard requires thorough method validation to ensure accurate and reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. While specific validation data for Δ⁷-stigmastenol is not always available in literature, the following table summarizes typical performance data for analytical methods for common phytosterols, which can be considered representative for a validated method using Δ⁷-stigmastenol.
Table 1: Typical GC-MS Method Validation Parameters for Phytosterol Analysis
| Parameter | Typical Value Range | Description |
| Linearity (R²) | ≥ 0.995 | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | The lowest concentration of an analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/mL | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] |
| Recovery (%) | 90 - 110% | The percentage of the true amount of an analyte that is detected by the analytical method.[1][2] |
| Precision (RSD%) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
Experimental Protocols
The following protocols describe the use of Δ⁷-stigmastenol as a standard for the quantification of phytosterols in a given matrix (e.g., edible oil, food sample, or biological extract).
Protocol 1: Sample Preparation - Saponification and Extraction
This protocol is designed to hydrolyze sterol esters and extract the total unsaponifiable matter containing the free sterols.
Materials:
-
Sample containing phytosterols
-
Δ⁷-Stigmastenol standard solution (as internal standard)
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
n-Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a round-bottom flask.
-
Add a known amount of Δ⁷-stigmastenol internal standard solution.
-
Add 50 mL of 2 M ethanolic KOH.
-
Reflux the mixture for 60 minutes at 80°C to saponify the lipids.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Add 50 mL of deionized water and 50 mL of n-hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane.
-
Combine the hexane extracts and wash with 50 mL of saturated NaCl solution.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in a known volume of hexane or other suitable solvent for derivatization.
Protocol 2: Derivatization of Sterols for GC-MS Analysis
Derivatization is necessary to increase the volatility and thermal stability of the sterols for GC analysis. Silylation is a common derivatization technique.
Materials:
-
Dried sterol extract from Protocol 1
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Transfer the dried sterol extract to a GC vial.
-
Add 100 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 280°C at 10°C/min, hold for 15 minutes.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Procedure:
-
Calibration: Prepare a series of calibration standards by derivatizing known concentrations of Δ⁷-stigmastenol. Inject each standard into the GC-MS to generate a calibration curve.
-
Sample Analysis: Inject the derivatized sample extract into the GC-MS.
-
Data Analysis:
-
Identify the phytosterols in the sample by comparing their retention times and mass spectra to those of the Δ⁷-stigmastenol standard and library data (e.g., NIST).
-
Quantify the individual phytosterols using the calibration curve generated from the Δ⁷-stigmastenol standard. The concentration of each phytosterol is calculated relative to the internal standard.
-
Visualizations
Phytosterol Analysis Workflow
The following diagram illustrates the general workflow for the analysis of phytosterols using an internal standard.
Caption: Experimental workflow for phytosterol analysis.
Phytosterol Signaling and Cholesterol Metabolism
Phytosterols primarily exert their cholesterol-lowering effects by inhibiting the absorption of dietary and biliary cholesterol in the intestine. The following diagram illustrates the key mechanisms involved.
Caption: Mechanism of cholesterol absorption inhibition by phytosterols.
References
Protocol for derivatization of delta(7)-Stigmastenol for GC analysis
Protocol for Trimethylsilyl (TMS) Derivatization of Δ⁷-Stigmastenol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Δ⁷-stigmastenol is a phytosterol found in various plant sources. Accurate quantification of this and other related sterols is crucial in food science, environmental analysis, and pharmaceutical research. Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of sterols due to its high resolution and sensitivity.[1][2] However, the inherent polarity of the hydroxyl group at the C-3 position of the sterol nucleus makes Δ⁷-stigmastenol and other sterols non-volatile, leading to poor chromatographic peak shape and thermal instability at high temperatures.[3]
To overcome these limitations, derivatization is a necessary sample preparation step.[4] This protocol details a robust and commonly used method for the derivatization of Δ⁷-stigmastenol by converting it into its trimethylsilyl (TMS) ether. This process, known as silylation, replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[1][5]
Principle of Derivatization
Silylation is the most prevalent derivatization method for sterols intended for GC analysis.[1][3] The reaction involves a nucleophilic attack on the silicon atom of the silylating agent by the oxygen atom of the sterol's hydroxyl group. The process is catalyzed by reagents like trimethylchlorosilane (TMCS) and often carried out in a solvent like pyridine, which also acts as a base to neutralize the acidic byproducts. The resulting TMS-ether derivative is significantly more volatile and less polar than the parent sterol, which improves peak shape, resolution, and sensitivity during GC analysis.[3] The most common silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with 1% TMCS as a catalyst.[1][2]
References
Application Note: Δ7-Stigmastenol as a Key Modulator of Plant Membrane Composition and Biophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ7-stigmastenol, a naturally occurring phytosterol in plants, plays a crucial role in modulating the structural integrity and functionality of cellular membranes. As a significant component of the plant's sterol profile, it contributes to the adaptation of plants to various environmental stresses. Understanding the role and concentration of Δ7-stigmastenol is vital for research in plant physiology, biochemistry, and for drug development professionals exploring natural compounds that modulate membrane-associated processes. This application note provides detailed protocols for the extraction, identification, and quantification of Δ7-stigmastenol and for assessing its impact on membrane fluidity.
Biological Role and Significance
Phytosterols, including Δ7-stigmastenol, are integral components of plant cell membranes, where they regulate membrane fluidity, permeability, and the activity of membrane-bound proteins. The specific position of the double bond at the seventh carbon (Δ7) in stigmastenol influences its interaction with other lipid molecules within the membrane bilayer. Variations in the levels of Δ7-stigmastenol have been observed in different plant species and tissues, suggesting a finely tuned role in development and stress responses. In drug development, phytosterols are investigated for their potential to modulate the activity of membrane-targeted drugs and for their own therapeutic properties.
Quantitative Data of Δ7-Stigmastenol in Various Plant Sources
| Plant Source | Sample Type | Δ7-Stigmastenol Concentration (% of total sterols) | Reference |
| Olive Pomace Oil (Crude) | Oil | 0.54 ± 0.00 | [1] |
| Olive Pomace Oil (Refined) | Oil | 0.79 ± 0.01 | [1] |
| Sunflower Seeds | Seeds | 1.1 to 20.3 | [1] |
| Pfaffia glomerata | Roots | 4.6 (of a specific fraction) | [2] |
Note: The variability in concentration highlights the importance of empirical determination for the specific plant material under investigation.
Experimental Protocols
Protocol 1: Extraction and Quantification of Δ7-Stigmastenol from Plant Tissues
This protocol details the extraction of total sterols from plant leaf tissue, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
Hexane
-
5α-cholestane (internal standard)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Accurately weigh approximately 1 g of the powdered tissue into a glass vial.
-
-
Lipid Extraction:
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue powder.
-
Add a known amount of 5α-cholestane as an internal standard.
-
Vortex vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.
-
Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (lipid extract) to a new glass vial.
-
-
Saponification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
To the dried lipid residue, add 5 mL of 2 M KOH in 95% ethanol.
-
Incubate the mixture in a water bath at 80°C for 1 hour to saponify the lipids. This process cleaves ester linkages, releasing free sterols.
-
-
Extraction of Unsaponifiables:
-
After cooling to room temperature, add 5 mL of distilled water and 10 mL of hexane to the saponified mixture.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable fraction, which contains the sterols.
-
Allow the phases to separate (centrifugation may be required) and carefully collect the upper hexane layer.
-
Repeat the hexane extraction two more times, pooling the hexane fractions.
-
Wash the combined hexane fractions with 5 mL of distilled water to remove any residual KOH.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
To the dried sterol residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of different sterols (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, hold for 15 min).
-
Identify the Δ7-stigmastenol-TMS ether peak based on its retention time and mass spectrum, comparing it to a known standard or library data.
-
Quantify the amount of Δ7-stigmastenol by comparing its peak area to that of the internal standard.
-
Protocol 2: Assessment of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes how to assess the effect of Δ7-stigmastenol on the fluidity of artificial membranes (liposomes) using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in membrane fluidity is indicated by an increase in fluorescence anisotropy.
Materials:
-
Synthetic phospholipids (e.g., DOPC, DPPC)
-
Δ7-stigmastenol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
1,6-diphenyl-1,3,5-hexatriene (DPH) in tetrahydrofuran (THF)
-
Fluorometer equipped with polarizers
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Preparation:
-
In a round-bottom flask, prepare a lipid mixture of phospholipids and varying molar percentages of Δ7-stigmastenol (e.g., 0, 1, 5, 10 mol%) dissolved in chloroform.
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles (MLVs).
-
To create unilamellar vesicles, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane.
-
-
DPH Labeling:
-
Prepare a 2 mM stock solution of DPH in THF.
-
Add the DPH stock solution to the liposome suspension to a final DPH concentration of 1 µM (the lipid to probe ratio should be at least 200:1).
-
Incubate the mixture in the dark at room temperature for 1 hour to allow the DPH to incorporate into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the fluorometer to 358 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the G-factor (I_HV / I_HH) of the instrument using the horizontally polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of liposomes with and without Δ7-stigmastenol. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Visualizations
Phytosterol Biosynthetic Pathway
The following diagram illustrates the general biosynthetic pathway leading to the production of major phytosterols, including the branch point for Δ7-sterols.
Caption: Simplified biosynthetic pathway of major phytosterols in plants.
Experimental Workflow for Δ7-Stigmastenol Analysis
The diagram below outlines the key steps for the extraction and analysis of Δ7-stigmastenol from plant material.
Caption: Workflow for the analysis of Δ7-stigmastenol in plant tissues.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Δ7-Stigmastenol Extraction from Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Δ7-stigmastenol from various seed sources.
Frequently Asked Questions (FAQs)
Q1: Which seed sources are known to be rich in Δ7-stigmastenol?
A1: While many plants contain a complex mixture of phytosterols, certain seeds and oils are recognized for their notable concentrations of Δ7-stigmastenol. These include:
-
Oats (Avena sativa): Seeds and leaves of oats have been identified as containing Δ7-stigmastenol as part of their sterol profile.[]
-
Olive (Olea europaea): Olive oil, particularly from specific geographical regions and under certain processing conditions, can have significant levels of Δ7-stigmastenol.[][2][3]
-
Sunflower (Helianthus annuus): Sunflower seeds and the resulting oil also contain Δ7-stigmastenol.[4][5]
It is important to note that the concentration of Δ7-stigmastenol can be influenced by factors such as plant variety, growing conditions (soil type, climate), and fruit maturity at harvest.[2][3]
Q2: What are the most effective extraction methods for obtaining Δ7-stigmastenol from seeds?
A2: Several extraction techniques can be employed, each with its own advantages and disadvantages. The optimal method may depend on the seed matrix, available equipment, and desired scale of extraction.
-
Solvent Extraction (Soxhlet, Maceration): These are conventional methods that are widely used.[6] Solvents like hexane, ethanol, or a mixture of chloroform and methanol are common.[6] While effective, they can be time-consuming and require large volumes of organic solvents.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[7]
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO2), is a green technology that offers high selectivity and yields high-purity extracts.[8][9] The properties of the supercritical fluid can be tuned by altering pressure and temperature.[8]
Q3: Why is saponification a critical step in Δ7-stigmastenol extraction?
A3: In plant materials, phytosterols, including Δ7-stigmastenol, exist in both free form and as esters (bound to fatty acids) or glycosides. The saponification process, which involves heating the lipid extract with an alkali (like potassium hydroxide in ethanol), is crucial for hydrolyzing these ester and glycosidic bonds. This liberates the free sterols, thereby increasing the total yield of extractable Δ7-stigmastenol. Without saponification, a significant portion of the Δ7-stigmastenol may remain in its bound form and not be recovered in the final extract.
Q4: How can I quantify the amount of Δ7-stigmastenol in my extract?
A4: The most common and reliable method for quantifying Δ7-stigmastenol is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC-FID: Provides quantitative data based on the detector's response to the analyte compared to a known standard.
-
GC-MS: Offers both quantification and structural confirmation by providing a mass spectrum of the compound, which can be compared to a library or a standard.[5][10]
Prior to GC analysis, phytosterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.[11]
Troubleshooting Guides
This section addresses common issues encountered during the extraction of Δ7-stigmastenol and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Overall Yield of Unsaponifiable Matter | 1. Incomplete initial lipid extraction: The solvent may not have fully penetrated the seed matrix. 2. Insufficient saponification: The time, temperature, or alkali concentration may not have been adequate to hydrolyze all sterol esters.[12] 3. Losses during extraction of unsaponifiables: The solvent used to extract the free sterols after saponification (e.g., hexane, diethyl ether) may not have been sufficient in volume or number of extractions. | 1. Improve Seed Pre-treatment: Ensure seeds are finely ground to a uniform powder to increase the surface area for solvent interaction.[13] Consider enzymatic pre-treatment to break down cell walls.[13] 2. Optimize Saponification: Increase the saponification time or temperature, or use a higher concentration of alcoholic KOH. Microwave-assisted saponification can also improve efficiency.[14][15] 3. Enhance Unsaponifiable Extraction: Increase the volume of the extraction solvent and perform multiple extractions (at least 3-4 times) to ensure complete recovery of the sterols. |
| Low Purity of Δ7-Stigmastenol in the Extract | 1. Co-extraction of other lipids: Other unsaponifiable compounds (e.g., other sterols, tocopherols, hydrocarbons) are extracted along with Δ7-stigmastenol. 2. Isomerization during processing: High temperatures or acidic conditions during refining steps like bleaching can cause isomerization of other sterols into Δ7-isomers, leading to a complex mixture.[16] | 1. Purification of the Unsaponifiable Fraction: Use techniques like column chromatography (e.g., silica gel) or preparative Thin-Layer Chromatography (TLC) to separate Δ7-stigmastenol from other components.[9] 2. Control Processing Conditions: If working with oils, be mindful that high temperatures during refining can alter the sterol profile.[17][18][19] For lab-scale extraction, avoid harsh acidic conditions and excessive heat. |
| Inconsistent or Non-Reproducible Yields | 1. Variability in raw material: Differences in seed batches, origin, or storage conditions can lead to varying initial concentrations of Δ7-stigmastenol.[2][3] 2. Inconsistent experimental parameters: Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation speed can affect the outcome. | 1. Standardize Raw Material: If possible, use seeds from the same batch and store them under consistent, dry, and cool conditions.[20] 2. Maintain Strict Protocol Adherence: Carefully control all experimental parameters. Use calibrated equipment and ensure consistent execution of each step. |
| Degradation of Δ7-Stigmastenol | 1. Oxidation: Exposure to air and light, especially at elevated temperatures, can lead to the oxidation of sterols. 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can cause degradation.[21] | 1. Use of Antioxidants and Inert Atmosphere: Add an antioxidant like BHT or pyrogallol during the extraction process. Perform extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 2. Control Temperature: Use the lowest effective temperature for extraction. During solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low. |
Data Presentation: Comparison of Extraction Methods for Phytosterols
The following table summarizes quantitative data from various studies on phytosterol extraction. While not all data is specific to Δ7-stigmastenol, it provides a useful comparison of the efficiency of different extraction methods for total phytosterols, which can inform the selection of a method for Δ7-stigmastenol extraction.
| Extraction Method | Plant Source | Key Parameters | Total Phytosterol Yield | Reference |
| Soxhlet Extraction | Pomelo Flavedo | 80°C | 63.27 ± 1.92% of total polyphenols | [22] |
| Ultrasound-Assisted Extraction (UAE) | Pomelo Flavedo | 120 W, 60°C, 20 min | Highest polyphenol and flavonoid yield among tested methods | [22] |
| Microwave-Assisted Extraction (MAE) | Pomelo Flavedo | Not specified | 80.56% of total polyphenols | [22] |
| Supercritical Fluid Extraction (SFE) | Cactus Seeds | 300 bar, 60°C | 7.4 ± 1.21% to 8.3 ± 1.34% oil yield | [9] |
| Soxhlet Extraction | Cactus Seeds | n-hexane | 10 ± 0.89% to 12 ± 1.35% oil yield | [9] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction and Saponification
This protocol outlines a standard procedure for extracting and saponifying lipids from seeds to obtain an unsaponifiable fraction enriched with Δ7-stigmastenol.
-
Seed Preparation:
-
Grind the seeds into a fine, uniform powder using a laboratory mill.
-
Dry the powdered seeds in an oven at 60°C for 2-3 hours to remove residual moisture.
-
-
Lipid Extraction (Soxhlet):
-
Place a known amount (e.g., 20 g) of the dried seed powder into a cellulose thimble.
-
Extract the lipids using n-hexane in a Soxhlet apparatus for 6-8 hours.
-
After extraction, evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
-
Saponification:
-
To the crude lipid extract, add a 2 M solution of potassium hydroxide (KOH) in 95% ethanol (e.g., 50 mL for 5 g of oil).
-
Reflux the mixture for 1-2 hours at 80°C with constant stirring.
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add an equal volume of distilled water.
-
Extract the unsaponifiable matter three to four times with a nonpolar solvent like diethyl ether or n-hexane (e.g., 50 mL each time).
-
Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the unsaponifiable fraction containing Δ7-stigmastenol.
-
Protocol 2: GC-MS Analysis of Δ7-Stigmastenol
This protocol describes the derivatization and analysis of the extracted phytosterols.
-
Derivatization (Silylation):
-
Dissolve a known amount of the unsaponifiable fraction in a suitable solvent (e.g., pyridine or anhydrous hexane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 280-300°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp to 280°C at 5-10°C/min, hold for 10-15 min.
-
(Note: The temperature program should be optimized for the specific column and instrument).
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification of Δ7-stigmastenol is based on its retention time and comparison of its mass spectrum with a reference standard or library.
-
-
Visualizations
Experimental Workflow for Δ7-Stigmastenol Extraction and Analysis
Caption: Workflow for Δ7-Stigmastenol Extraction and Analysis.
Logical Relationship of Factors Affecting Δ7-Stigmastenol Yield
Caption: Factors Influencing Final Δ7-Stigmastenol Yield.
References
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of seed oil from species with varying oil content using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel seeds pretreatment techniques: effect on oil quality and antioxidant properties: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
Overcoming peak co-elution in delta(7)-Stigmastenol HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution issues during the HPLC analysis of Δ⁷-stigmastenol.
Troubleshooting Guide: Overcoming Peak Co-elution
This guide addresses common problems and provides systematic solutions for separating Δ⁷-stigmastenol from other structurally similar sterols.
Question 1: My Δ⁷-stigmastenol peak is co-eluting with a major, broader peak, which I suspect is β-sitosterol. How can I resolve these two compounds?
Answer:
Co-elution of Δ⁷-stigmastenol and β-sitosterol is a common challenge due to their structural similarity. The primary difference is the position of the double bond in the sterol nucleus (at C7 for Δ⁷-stigmastenol and C5 for β-sitosterol). In reversed-phase HPLC, Δ⁷-sterols generally elute earlier than their Δ⁵ counterparts.[1] To improve separation, consider the following strategies:
1. Mobile Phase Optimization:
-
Decrease Organic Solvent Strength: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases retention times and can enhance the separation between closely eluting peaks.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity. Methanol is more polar and can form hydrogen bonds, which may interact differently with the sterols and the stationary phase compared to acetonitrile.
-
Utilize a Ternary Mixture: A mobile phase consisting of acetonitrile, methanol, and water can sometimes provide better selectivity than a binary mixture.
2. Stationary Phase Selection:
-
C18 vs. C8 Columns: While C18 columns are widely used, a C8 column, being less hydrophobic, may offer different selectivity for sterols.[2]
-
Alternative Stationary Phases: Consider columns with different selectivities, such as those with phenyl or cyano stationary phases, which can introduce different types of interactions (e.g., π-π interactions) and potentially resolve the co-eluting peaks.
3. Temperature Adjustment:
-
Lowering the temperature generally increases retention and can improve resolution for compounds that are sensitive to temperature changes in their interaction with the stationary phase.
-
Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times, so optimization is key.
Question 2: I am observing a shoulder on my Δ⁷-stigmastenol peak, which might be an isomer like spinasterol (Δ⁷,²²-stigmastadienol). How can I confirm this and achieve separation?
Answer:
Spinasterol is an isomer of Δ⁷-stigmastenol with an additional double bond in the side chain, making their separation particularly challenging.
Confirmation:
-
Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can analyze the mass spectra across the peak. Co-eluting isomers will have the same mass-to-charge ratio (m/z), but slight differences in fragmentation patterns might be observable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation for sterols and can be used to confirm the identity of the compounds in your sample after derivatization.[3]
Separation Strategies:
-
High-Efficiency Columns: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve resolving power.
-
Mobile Phase Optimization: As with β-sitosterol co-elution, systematically adjust the mobile phase composition. A shallow gradient elution can be particularly effective in separating closely related isomers.
-
Argentation Chromatography: Silver ion chromatography (either as a silver-impregnated column or a mobile phase additive) can be used to separate compounds based on the number and position of double bonds. This technique is highly effective for separating sterols with varying degrees of unsaturation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Δ⁷-stigmastenol analysis?
A1: A good starting point for the analysis of Δ⁷-stigmastenol and other phytosterols is a reversed-phase method using a C18 or C8 column.[2] A mobile phase of methanol and water (e.g., 95:5 v/v) or acetonitrile and water at a flow rate of around 1.0 mL/min is often effective.[2] Detection is typically performed at a low wavelength, around 205-210 nm, as sterols lack a strong chromophore.
Q2: How should I prepare my sample for Δ⁷-stigmastenol HPLC analysis?
A2: Proper sample preparation is crucial to remove interfering substances and ensure the sterols are in a form suitable for analysis. A typical procedure involves:
-
Saponification: This step hydrolyzes any esterified sterols to their free form. It is typically done by refluxing the sample with an ethanolic potassium hydroxide solution.
-
Extraction: The unsaponifiable matter, which contains the free sterols, is then extracted from the aqueous solution using a non-polar solvent like n-hexane or diethyl ether.
-
Purification (Optional): If the extract is still complex, a solid-phase extraction (SPE) step using a silica cartridge can be employed to further isolate the sterol fraction.
-
Reconstitution: The final extract is dried down and reconstituted in the initial mobile phase or a compatible solvent like methanol or a methanol/chloroform mixture for injection into the HPLC system.[4]
Q3: Can I use a gradient elution method to improve the separation of a complex sterol mixture?
A3: Yes, a gradient elution is highly recommended for complex mixtures of sterols. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting compounds like Δ⁷-stigmastenol and its isomers.
Q4: At what wavelength should I set my UV detector for Δ⁷-stigmastenol analysis?
A4: Sterols do not have a strong UV chromophore. Therefore, detection is usually carried out at a low wavelength, typically in the range of 202-210 nm, to maximize sensitivity.
Q5: What are some alternative detection methods for sterol analysis if UV detection is not sensitive enough?
A5: For enhanced sensitivity and specificity, several other detectors can be used:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like sterols.[2]
-
Charged Aerosol Detector (CAD): CAD is another mass-based universal detector that offers high sensitivity for a wide range of compounds, including those with poor or no UV absorbance.[4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and selectivity, allowing for definitive peak identification and quantification.
Quantitative Data Summary
The following tables summarize typical HPLC conditions and the resulting retention behavior of Δ⁷-stigmastenol and other common sterols. Note that absolute retention times can vary between systems.
Table 1: Comparison of HPLC Methods for Phytosterol Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C8 | C18 | C18 |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 50 x 3.0 mm, 2.5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (95:5 v/v) | Methanol:Acetonitrile (70:30 v/v) | Acetonitrile:Isopropanol:Water (2:1:1 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Not Specified |
| Temperature | Ambient | 40 °C | Not Specified |
| Detection | ELSD | UV at 203 nm | Not Specified |
| Reference | [2] | [5] | [1] |
Table 2: Reported Retention Times (in minutes) of Common Sterols
| Compound | Method 1 (C8)[2] | Method 2 (C18)[5] |
| Δ⁷-Stigmastenol | Not Reported | Not Reported |
| Stigmasterol | ~10.5 | Not Reported |
| β-Sitosterol | ~11.5 | 2.10 |
| Stigmastanol | ~12.0 | Not Reported |
Note: Data for Δ⁷-stigmastenol retention times in direct comparison with these common sterols under identical conditions is limited in the reviewed literature, highlighting the specific challenge of this analysis.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC for Phytosterol Analysis
This protocol is a generalized starting point based on common methods for separating stigmasterol and β-sitosterol, which can be adapted for Δ⁷-stigmastenol analysis.[2]
1. Sample Preparation (Saponification and Extraction): a. Weigh approximately 250 mg of the sample (e.g., plant oil or extract) into a flask. b. Add 50 mL of 2 M ethanolic potassium hydroxide. c. Reflux the mixture for 60 minutes. d. After cooling, transfer the solution to a separatory funnel and add 50 mL of water. e. Extract the unsaponifiable matter three times with 50 mL portions of n-hexane. f. Combine the hexane extracts and wash with 50 mL portions of 10% ethanol in water until the washings are neutral to phenolphthalein. g. Dry the hexane extract over anhydrous sodium sulfate. h. Evaporate the solvent to dryness under reduced pressure at a temperature not exceeding 40°C. i. Dissolve the residue in a known volume of methanol for HPLC analysis.
2. HPLC Conditions:
- Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient (or controlled at 25°C for better reproducibility).
- Injection Volume: 20 µL.
- Detection: UV at 205 nm, or ELSD/CAD for improved sensitivity.
3. Analysis: a. Inject a standard mixture of available sterols (β-sitosterol, stigmasterol, campesterol, and if available, Δ⁷-stigmastenol) to determine their retention times. b. Inject the prepared sample. c. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. d. If co-elution is observed, proceed with the troubleshooting steps outlined above.
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting co-elution and the key factors influencing HPLC separation of sterols.
Caption: A logical workflow for troubleshooting peak co-elution in HPLC analysis.
Caption: Key factors influencing the resolution of sterols in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
delta(7)-Stigmastenol degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Δ(7)-stigmastenol.
Frequently Asked Questions (FAQs)
Q1: What is Δ(7)-stigmastenol and why is its stability a concern?
A1: Δ(7)-stigmastenol is a phytosterol, a plant-based sterol structurally similar to cholesterol. Its stability is a critical concern in research and pharmaceutical applications as degradation can lead to the formation of impurities and oxidation products. These degradation products can potentially alter the biological activity and safety profile of Δ(7)-stigmastenol-containing formulations.
Q2: What are the primary factors that contribute to the degradation of Δ(7)-stigmastenol?
A2: The degradation of Δ(7)-stigmastenol is primarily influenced by exposure to heat, light (photooxidation), oxygen (autoxidation), and acidic or alkaline conditions.[1] High temperatures and alkaline conditions can also promote the isomerization of other phytosterols, like β-sitosterol, into Δ(7)-stigmastenol, which can complicate analysis and formulation.
Q3: What are the expected degradation products of Δ(7)-stigmastenol?
A3: Based on studies of structurally similar phytosterols like stigmasterol and general phytosterol oxidation pathways, the primary degradation products of Δ(7)-stigmastenol are expected to be its oxidized derivatives.[1][2][3] These include 7-hydroxy, 7-keto, and 5,6-epoxy derivatives.[1][2][4] Specifically, photooxidation is likely to produce 7β-hydroxy and 5β,6β-epoxy-Δ(7)-stigmastenol as major products.[2][3]
Q4: How can I minimize the degradation of Δ(7)-stigmastenol during storage and handling?
A4: To minimize degradation, Δ(7)-stigmastenol should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to oxygen. Use of amber vials or containers that block UV light is recommended to prevent photooxidation. For solutions, using deoxygenated solvents and storing at low temperatures (e.g., -20°C or -80°C) can significantly enhance stability.
Q5: Can β-sitosterol convert to Δ(7)-stigmastenol during my experiment?
A5: Yes, the isomerization of β-sitosterol to Δ(7)-stigmastenol can occur, particularly under conditions of high heat and in the presence of alkaline media. This is a crucial consideration during sample preparation steps like saponification if not performed under mild conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of Δ(7)-stigmastenol.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Appearance of Unexpected Peaks in Chromatogram | 1. Degradation of Δ(7)-stigmastenol. 2. Isomerization of other sterols (e.g., β-sitosterol) to Δ(7)-stigmastenol. 3. Contamination of the sample or solvent. | 1. Analyze a freshly prepared standard of Δ(7)-stigmastenol to confirm its retention time. 2. If degradation is suspected, prepare and analyze samples under conditions that minimize exposure to light, heat, and oxygen. 3. If isomerization is a possibility, analyze a standard of the suspected precursor (e.g., β-sitosterol) under the same experimental conditions to see if the unexpected peak appears. 4. Run a blank solvent injection to check for contamination. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the analytical column. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column overload. | 1. Use a new, high-quality column specifically designed for sterol analysis. 2. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. 3. Reduce the concentration of the injected sample. |
| Inconsistent Quantification Results | 1. Incomplete derivatization (for GC analysis). 2. On-going degradation of the sample in the autosampler. 3. Instability of the reference standard. | 1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 2. Keep the autosampler tray cool if possible and minimize the time samples are queued for analysis. 3. Prepare fresh reference standard solutions for each analytical run. Verify the purity of the standard. |
| Loss of Δ(7)-Stigmastenol During Sample Preparation | 1. Adsorption to plasticware. 2. Degradation during extraction or concentration steps (e.g., due to heat). | 1. Use silanized glassware to minimize adsorption. 2. Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen at room temperature instead. |
Data Presentation: Stability Profile of Phytosterols under Stress Conditions
The following table summarizes the expected stability of Δ(7)-stigmastenol under various stress conditions, based on general knowledge of phytosterol degradation. The extent of degradation is categorized for illustrative purposes.
| Stress Condition | Parameter | Expected Degradation of Δ(7)-Stigmastenol | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate | Potential for isomerization and some oxidation |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate | Potential for isomerization and some oxidation |
| Oxidative | 3% H₂O₂, RT, 24h | High | 7-hydroxy, 7-keto, and epoxy derivatives |
| Photolytic | UV light (254 nm), 24h | High | 7β-hydroxy and 5β,6β-epoxy derivatives[2][3] |
| Thermal | 80°C, 72h | Moderate to High | Oxidized derivatives, potential for isomerization |
Experimental Protocols
Protocol 1: Forced Degradation Study of Δ(7)-Stigmastenol
Objective: To generate potential degradation products of Δ(7)-stigmastenol under various stress conditions for the development of a stability-indicating analytical method.
Materials:
-
Δ(7)-Stigmastenol reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
-
pH meter
-
HPLC or UPLC system with UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Δ(7)-stigmastenol in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of Δ(7)-stigmastenol in an oven at 80°C for 72 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Δ(7)-stigmastenol (0.1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method for Δ(7)-Stigmastenol
Objective: To develop a UPLC method capable of separating Δ(7)-stigmastenol from its potential degradation products.
Instrumentation and Conditions:
-
System: UPLC system with a PDA detector
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 2 µL
Visualizations
Isomerization of β-Sitosterol to Δ(7)-Stigmastenol
Caption: Isomerization pathway of β-sitosterol to Δ(7)-stigmastenol.
General Oxidative Degradation Pathway of Δ(7)-Stigmastenol
Caption: Potential oxidative degradation products of Δ(7)-stigmastenol.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Signaling Pathways Potentially Affected by Phytosterol Oxidation Products
Caption: Cellular signaling pathways impacted by phytosterol oxidation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Photooxidation stability of phytosterols with different relative spatial positions in different particles [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytosterol oxidation products (POP) in foods with added phytosterols and estimation of their daily intake: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Δ⁷-Stigmastenol Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the analysis of Δ⁷-stigmastenol using Gas Chromatography-Mass Spectrometry (GC-MS). Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental parameters and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of Δ⁷-stigmastenol?
A1: Derivatization is a critical step in preparing Δ⁷-stigmastenol and other phytosterols for GC-MS analysis. The primary reasons for this are:
-
Increased Volatility: Sterols are relatively large molecules with polar hydroxyl groups, which make them non-volatile. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the molecule's volatility, allowing it to be vaporized in the GC inlet without thermal degradation.[1][2][3]
-
Improved Thermal Stability: The resulting TMS ethers are more thermally stable than the underivatized sterols, which prevents decomposition at the high temperatures used in the GC oven and injector.[4]
-
Reduced Peak Tailing: Derivatization minimizes interactions between the polar hydroxyl groups of the sterols and any active sites within the GC system (e.g., in the injector liner or on the column), leading to more symmetrical peak shapes and improved resolution.[1]
Q2: What are the most common derivatization reagents for Δ⁷-stigmastenol analysis?
A2: The most widely used derivatization technique for sterols is silylation. Common reagents for this purpose include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane), it is highly effective at creating TMS ethers.[1]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): This reagent is highly reactive and produces fewer byproducts compared to BSTFA.[1]
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms t-Butyldimethylsilyl (TBDMS) ethers, which are more stable and less susceptible to hydrolysis than TMS ethers, though they may lead to longer retention times.[1]
Q3: Which type of GC column is best suited for separating Δ⁷-stigmastenol from other sterols?
A3: The choice of GC column is crucial for resolving structurally similar phytosterols. While standard non-polar columns can be used, mid-polarity columns often provide better separation for complex mixtures containing Δ⁷-isomers.
-
Low-polarity columns (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): These are good general-purpose columns but may not fully resolve critical pairs of sterols.[2][5]
-
Mid-polarity columns (e.g., 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane or 50% Phenyl / 50% Methylpolysiloxane): These columns offer improved selectivity and are often recommended for samples rich in Δ⁷-sterols to achieve better separation from other isomers like β-sitosterol.[1][5]
Q4: What are the characteristic mass fragments of TMS-derivatized Δ⁷-stigmastenol in EI-MS?
A4: Under electron impact (EI) ionization, the TMS derivative of Δ⁷-stigmastenol will produce a molecular ion peak (M⁺) and a series of characteristic fragment ions that are useful for its identification. The molecular weight of underivatized Δ⁷-stigmastenol is 414.72 g/mol . After derivatization with a TMS group, the molecular weight increases. The mass spectrum will show a molecular ion and specific fragmentation patterns that help in distinguishing it from other sterols.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of Δ⁷-stigmastenol.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Co-elution | Inadequate GC column selectivity. | - Use a mid-polarity column (e.g., 14% Cyanopropylphenyl or 50% Phenyl polysiloxane) for better separation of sterol isomers.[1][5]- Ensure the column is properly conditioned. |
| Temperature program is too fast. | - Decrease the oven temperature ramp rate to allow for better interaction between the analytes and the stationary phase.[1] | |
| Peak Tailing | Presence of active sites in the GC system (injector liner, column). | - Use a deactivated injector liner and a high-quality, well-conditioned GC column.[1]- Regularly replace the liner and septum. |
| Incomplete derivatization. | - Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate it.[1]- Use a sufficient excess of the derivatization reagent and ensure the reaction goes to completion by optimizing time and temperature.[1] | |
| Broad or Distorted Peaks | Slow sample injection. | - Use an autosampler for fast and reproducible injections. |
| Column contamination. | - Bake out the column at a high temperature as recommended by the manufacturer.- Trim the first few centimeters of the column if it is heavily contaminated. | |
| Incorrect carrier gas flow rate. | - Optimize the carrier gas flow rate. A flow rate that is too low can increase peak broadening.[1] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization or detection. | - Clean the ion source of the mass spectrometer.- For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode to increase sensitivity by monitoring only the characteristic ions of Δ⁷-stigmastenol.[1] |
| Analyte loss during sample preparation. | - Use an internal standard (e.g., epicoprostanol or d6-cholesterol) to correct for losses during extraction and derivatization.[6] |
Optimized GC-MS Parameters
The following table provides a starting point for optimizing your GC-MS parameters for the analysis of TMS-derivatized Δ⁷-stigmastenol. Parameters should be further optimized based on your specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase (e.g., 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane)[1][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |
| Injector Temperature | 250 - 300 °C[5] |
| Injection Mode | Splitless or Split (e.g., 10:1 to 50:1 ratio)[5] |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp: 10-15 °C/min to 320 °CFinal Hold: 5-10 min at 320 °C[2] |
| MS Transfer Line Temp. | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis[1] |
Experimental Protocol: Silylation of Sterol Extracts
This protocol outlines a general procedure for the derivatization of a dried sterol extract prior to GC-MS analysis.
Materials:
-
Dried sample extract containing free sterols
-
Derivatization reagent (e.g., BSTFA + 1% TMCS or MSTFA)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Ensure Anhydrous Conditions: Place the dried sample extract in a clean, dry reaction vial. It is crucial that the sample is completely free of moisture, as water will deactivate the silylating reagent.[1]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried extract. Subsequently, add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex briefly to mix the contents. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes to ensure the reaction proceeds to completion.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) of the reaction mixture can be directly injected.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for Δ⁷-stigmastenol analysis and the troubleshooting logic.
References
Troubleshooting low recovery of delta(7)-Stigmastenol in samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of delta(7)-stigmastenol in their samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Recovery of Δ(7)-Stigmastenol in Final Analysis
Q: My final analysis shows very low or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no recovery of this compound can stem from several stages of your experimental workflow, from initial sample preparation to final analysis. Below are common causes and their solutions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Extraction: The initial extraction may not be efficiently recovering sterols from the sample matrix.
-
Solution: Review your extraction solvent and method. For complex matrices, a combination of polar and non-polar solvents (e.g., chloroform:methanol) may be more effective than a single solvent system.[1] Consider alternative extraction techniques such as ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can offer higher yields compared to conventional methods like Soxhlet extraction.[2][3]
-
-
Incomplete Saponification: Sterols in many plant matrices exist as esters and must be hydrolyzed to their free form for analysis.[4][5]
-
Solution: Ensure your saponification conditions (e.g., concentration of alcoholic KOH, temperature, and time) are sufficient to completely hydrolyze all steryl esters. For some matrices, particularly cereals, an initial acid hydrolysis step may be necessary to release bound sterols before alkaline saponification.[1]
-
-
Analyte Degradation: this compound, like other sterols, can be susceptible to oxidation during sample preparation.
-
Solution: Minimize exposure of your samples to atmospheric oxygen and high temperatures. Handle samples on ice and consider working under an inert atmosphere (e.g., nitrogen or argon).[6] Adding an antioxidant like BHT to the extraction solvent can also help prevent degradation.
-
-
Loss During Sample Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to loss of the analyte if not optimized.
-
Solution: Validate your SPE method for recovery of this compound. Ensure the sorbent type and elution solvents are appropriate for sterols. It may be necessary to test different elution solvent polarities and volumes to ensure complete elution of the analyte from the SPE cartridge.
-
Issue 2: Poor Chromatographic Peak Shape and Resolution
Q: I am observing broad or tailing peaks for this compound in my GC-MS analysis. What could be the cause?
A: Poor peak shape is a common issue in the GC analysis of sterols and is often related to the inherent properties of these molecules and their interaction with the chromatographic system.
Potential Causes & Troubleshooting Steps:
-
Underivatized Sterols: The polar hydroxyl group of underivatized sterols can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity.[6]
-
Solution: Derivatization is crucial for GC analysis of sterols. Silylation to form trimethylsilyl (TMS) ethers is a common and effective method to improve volatility and reduce peak tailing.[6] Ensure your derivatization reaction goes to completion.
-
-
Active Sites in the GC System: Contamination or activity in the injector liner or the column itself can cause peak tailing for active compounds like sterols.
-
Improper GC Conditions: The temperature program and flow rate can significantly impact peak shape.
-
Solution: Optimize your GC oven temperature program. A slower ramp rate can sometimes improve peak shape. Ensure your carrier gas flow rate is optimal for your column dimensions.
-
Issue 3: Inaccurate Quantification and Variability in Results
Q: My quantitative results for this compound are inconsistent between sample injections. What could be the problem?
A: Variability in quantitative results can be frustrating and can arise from both the sample preparation and the analytical instrumentation.
Potential Causes & Troubleshooting Steps:
-
Lack of an Appropriate Internal Standard: Without an internal standard (IS), variations in injection volume and sample preparation can lead to inconsistent results.[8]
-
Solution: Use a suitable internal standard that is structurally similar to this compound but not present in the sample.[6] A stable isotope-labeled version of the analyte is ideal, but other sterols like epicoprostanol or cholesterol can also be used. The IS should be added at the beginning of the sample preparation process to account for losses throughout the workflow.
-
-
Matrix Effects in LC-MS: In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[6]
-
Solution: Improve sample cleanup to remove interfering matrix components. Optimize chromatographic separation to resolve this compound from the bulk of the matrix. Consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI), as it is often less susceptible to ion suppression for nonpolar compounds like sterols.
-
-
Non-linear Detector Response: The detector response may not be linear across the concentration range of your samples.
-
Solution: Prepare a calibration curve with a sufficient number of data points to accurately define the detector's response across the expected concentration range of your samples.[6]
-
Quantitative Data Summary
The following table summarizes expected recovery rates of phytosterols under different extraction conditions, providing a baseline for what to expect in your own experiments.
| Extraction Method | Matrix | Analyte(s) | Reported Recovery (%) | Reference |
| Methanol Extraction | Oral Dosage Forms | Stigmasterol, β-Sitosterol, Stigmastanol | 95 - 107 | [9] |
| Supercritical CO2 Extraction | Cocoa Butter | Total Phytosterols | Higher than UAE and Soxhlet | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Cocoa Butter | Total Phytosterols | Higher than Soxhlet | [2] |
| Soxhlet Extraction | Cocoa Butter | Total Phytosterols | Lower than UAE and Supercritical CO2 | [2] |
Experimental Protocols
Protocol 1: General Extraction and Saponification of Sterols from Plant Material
-
Homogenization: Homogenize the dried plant material to a fine powder.
-
Extraction: Extract the powdered sample with a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v) using a method like Soxhlet extraction or sonication.
-
Saponification:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of 1 M KOH in 95% ethanol to the dried extract.
-
Heat the mixture at 80°C for 1 hour to hydrolyze the steryl esters.
-
-
Extraction of Unsaponifiables:
-
After cooling, add water to the mixture.
-
Extract the unsaponifiable fraction (containing the free sterols) three times with a non-polar solvent like n-hexane or diethyl ether.
-
Pool the organic layers and wash with water until neutral.
-
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a known volume of a suitable solvent for analysis.
Protocol 2: Silylation of Sterols for GC-MS Analysis
-
Dry Down: Transfer an aliquot of the sterol extract to a GC vial and evaporate to complete dryness under a stream of nitrogen. It is critical that no moisture is present.
-
Add Derivatization Reagent: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Typical experimental workflow for sterol analysis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. aocs.org [aocs.org]
- 9. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Δ7-Stigmastenol Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Δ7-stigmastenol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Δ7-stigmastenol LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Δ7-stigmastenol by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: What are the typical signs that my Δ7-stigmastenol quantification is affected by matrix effects?
A2: Common indicators of matrix effects in your analysis include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
Q3: Which types of samples are most prone to matrix effects when analyzing Δ7-stigmastenol?
A3: Complex biological matrices are most likely to cause significant matrix effects. For Δ7-stigmastenol analysis, these commonly include:
-
Biological fluids: Plasma, serum, and tissue homogenates.[1]
-
Oils and lipid-rich matrices: Olive oil, canola oil, and other edible oils.[2]
-
Food and dietary supplements: Plant extracts and fortified food products.[3]
Q4: How can I minimize matrix effects during the sample preparation of Δ7-stigmastenol?
A4: Optimizing your sample preparation is a critical step in mitigating matrix effects. Consider the following techniques:
-
Saponification: For samples where Δ7-stigmastenol may be present as esters (e.g., oils, foods), alkaline hydrolysis (saponification) is crucial to release the free sterol for analysis.[1][4]
-
Liquid-Liquid Extraction (LLE): This is a selective technique that partitions Δ7-stigmastenol into an immiscible organic solvent, leaving many interfering matrix components behind.[1]
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples by retaining Δ7-stigmastenol on a solid sorbent while matrix components are washed away, followed by elution of the analyte.[1]
-
Protein Precipitation (PPT): For plasma or serum samples, precipitating proteins with a solvent like acetonitrile can remove a significant portion of the matrix.[5]
Q5: What is the most effective way to compensate for matrix effects in Δ7-stigmastenol quantification?
A5: The use of a stable isotope-labeled (SIL) internal standard of Δ7-stigmastenol is widely considered the gold standard for correcting matrix effects. Since a SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. Deuterated analogs of sterols are commonly used for this purpose.[6]
Q6: Which ionization technique is generally preferred for Δ7-stigmastenol analysis to minimize matrix effects?
A6: For sterols like Δ7-stigmastenol, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[3][7][8][9] APCI is generally less susceptible to ion suppression for nonpolar compounds like sterols.[9] In positive ion mode, sterols typically form a protonated molecule with the subsequent loss of a water molecule ([M+H-H₂O]⁺).[3][4][8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS analysis of Δ7-stigmastenol.
Problem: I suspect matrix effects are impacting my results, but I need to confirm their presence and extent.
Solution: Perform a quantitative assessment of matrix effects using the post-extraction spike experiment. This is considered the "golden standard" for evaluating matrix effects.
Problem: I have confirmed the presence of significant matrix effects. How do I mitigate them?
Solution: Follow this troubleshooting tree to select the appropriate mitigation strategy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for assessing matrix effects. The values are illustrative and should be determined experimentally for your specific assay.
Table 1: Interpretation of Matrix Effect, Recovery, and Process Efficiency
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak area in post-extraction spike) / (Peak area in neat solution) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak area in pre-extraction spike) / (Peak area in post-extraction spike) | 100% | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak area in pre-extraction spike) / (Peak area in neat solution) | 100% | Overall efficiency of the analytical process, including extraction and matrix effects. |
Table 2: Example Data from a Matrix Effect Experiment
| Sample Set | Analyte Concentration | Mean Peak Area | Calculated Parameter | Value |
| A (Neat Solution) | 100 ng/mL | 500,000 | - | - |
| B (Post-Extraction Spike) | 100 ng/mL | 350,000 | Matrix Factor (MF) | 0.70 (30% Suppression) |
| C (Pre-Extraction Spike) | 100 ng/mL | 315,000 | Recovery (RE) | 90% |
| Process Efficiency (PE) | 63% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
Materials:
-
Δ7-stigmastenol standard solution of known concentration.
-
Blank matrix (e.g., plasma, oil extract known to be free of Δ7-stigmastenol).
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike the Δ7-stigmastenol standard into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the Δ7-stigmastenol standard into the extracted matrix at the same concentrations as Set A.
-
-
LC-MS Analysis: Analyze all prepared samples under the same conditions.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
An MF value significantly different from 1 indicates the presence of matrix effects.
-
Protocol 2: Assessment of Recovery and Process Efficiency
This protocol expands on Protocol 1 to also evaluate the efficiency of the sample extraction process.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): As described in Protocol 1.
-
Set B (Post-Extraction Spike): As described in Protocol 1.
-
Set C (Pre-Extraction Spike): Spike the Δ7-stigmastenol standard into the blank matrix at the same concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all prepared samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) as described in Protocol 1.
-
Calculate the Recovery (RE):
-
RE (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] x 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = [(Mean peak area of Set C) / (Mean peak area of Set A)] x 100 or PE = MF x RE
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Virgin Olive oil Authenticity Assays in a Single Run Using Two-Dimensional Liquid Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Purity Assessment of Δ(7)-Stigmastenol Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purity assessment of delta(7)-stigmastenol standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of Δ(7)-stigmastenol.
Issue 1: Poor Chromatographic Resolution and Peak Tailing in GC Analysis
-
Q: My Δ(7)-stigmastenol peak is broad, tailing, or co-eluting with other sterols. What are the likely causes and solutions?
A: Poor peak shape and resolution are common challenges in phytosterol analysis due to the high structural similarity among these compounds. The primary causes in Gas Chromatography (GC) often relate to the derivatization step or active sites within the GC system.
-
Inadequate Derivatization: Phytosterols, including Δ(7)-stigmastenol, are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility.[1] Incomplete or improper derivatization is a frequent cause of broad and tailing peaks.
-
Troubleshooting: Ensure your sample is completely dry before adding the derivatizing agent (e.g., BSTFA with TMCS). Moisture can significantly interfere with the reaction, leading to incomplete derivatization.[1]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing and loss of signal.[2]
-
Troubleshooting: Use a new or deactivated inlet liner. You can also try performing several injections of a concentrated standard to "prime" or passivate the system before running your analytical samples.[2] Trimming the first few centimeters of the column can also help remove accumulated non-volatile residues.
-
-
Column Choice: The choice of GC column is critical for separating structurally similar sterols.
-
Troubleshooting: A 95% dimethyl, 5% diphenyl-polysiloxane column can often provide baseline separation. However, for samples rich in Δ(7)-sterols, a higher polarity column, such as a 65% dimethyl-35% diphenyl polysiloxane phase, may be necessary to achieve optimal separation.[3]
-
-
Issue 2: Low or Inconsistent Analyte Response in GC Analysis
-
Q: I'm observing a significantly lower than expected peak area for my Δ(7)-stigmastenol standard. What could be causing this loss of signal?
A: Loss of analyte can occur at various stages, from sample preparation to detection.
-
Analyte Decomposition: Sterols can be thermally labile and may decompose in a hot GC inlet.[4]
-
Injector Issues: Problems with the injector, such as a contaminated liner or incorrect split ratio, can lead to inconsistent sample introduction.
-
Derivatization Reagent Issues: The derivatized sample (TMS-ethers) can be sensitive to hydrolysis and should be analyzed relatively quickly.[5]
-
Quantitative Data Summary
The purity of commercially available Δ(7)-stigmastenol standards is typically high. The acceptable levels of specific impurities can be critical, especially in regulated applications like the analysis of olive oil authenticity.
| Parameter | Typical Value/Range | Notes |
| Purity of Reference Standard | >95% | This is a common purity level for commercially available standards.[] |
| Common Impurities | Campesterol, Stigmasterol, β-Sitosterol, Δ(5)-Avenasterol, Stigmastanol | These are structurally related phytosterols that may be present as impurities.[7][8][9] |
| Regulatory Limit in Olive Oil | ≤ 0.5% (as % of total sterols) | This limit is set by the International Olive Council (IOC) to ensure olive oil purity.[10][11] |
Experimental Protocols
Below are detailed methodologies for the purity assessment of Δ(7)-stigmastenol standards using GC-FID and HPLC-UV.
Protocol 1: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is widely used for the analysis of sterols due to its high resolution and sensitivity.
1. Standard and Sample Preparation:
- Accurately weigh approximately 10 mg of the Δ(7)-stigmastenol standard into a vial.
- Dissolve the standard in 10 mL of a suitable solvent like chloroform or hexane to create a 1 mg/mL stock solution.
- Prepare a working standard by diluting the stock solution to a final concentration of approximately 100 µg/mL.
2. Derivatization (Silylation):
- Transfer 100 µL of the working standard solution to a clean, dry reaction vial.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature no higher than 50°C.[] It is crucial that the sample is completely dry.[1]
- Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
- Seal the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
- After cooling to room temperature, the sample is ready for injection.
3. GC-FID Conditions:
- GC System: Agilent 8890 or equivalent.
- Injector: Split/Splitless, operated in split mode.
- Temperature: 280°C
- Split Ratio: 50:1
- Column: 95% Dimethyl / 5% Diphenyl polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
- Oven Temperature Program:
- Initial Temperature: 250°C, hold for 2 minutes.
- Ramp: 5°C/min to 300°C.
- Hold: 10 minutes at 300°C.
- Detector: Flame Ionization Detector (FID).
- Temperature: 300°C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (N2): 25 mL/min
- Injection Volume: 1 µL.
4. Data Analysis:
- Identify the Δ(7)-stigmastenol peak based on its retention time compared to a known reference.
- Calculate the purity by area normalization: Purity (%) = (Area of Δ(7)-stigmastenol peak / Total area of all peaks) x 100.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC can be an alternative method, particularly if derivatization is to be avoided.
1. Standard and Sample Preparation:
- Accurately weigh approximately 10 mg of the Δ(7)-stigmastenol standard.
- Dissolve in 10 mL of mobile phase or a suitable organic solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
- Prepare a working standard by diluting the stock solution to a final concentration of approximately 100 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- HPLC System: Shimadzu LC-20AD or equivalent.
- Detector: UV Detector set at 192-210 nm. Sterols have a weak chromophore, so detection is performed at a low wavelength.
- Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 5 µm).[12]
- Column Temperature: 40°C.[12]
- Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the Δ(7)-stigmastenol peak by its retention time.
- Calculate the purity using the area normalization method as described for the GC-FID protocol.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a Δ(7)-stigmastenol standard using GC-FID, which is the most common technique.
Caption: General workflow for GC-FID purity analysis of Δ(7)-Stigmastenol.
Troubleshooting Logic for Poor GC Peaks
This diagram provides a logical approach to troubleshooting common issues like peak tailing or broadening during the GC analysis of Δ(7)-stigmastenol.
Caption: Troubleshooting guide for common GC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. aocs.org [aocs.org]
- 7. Stigmasterol Impurity 1 - CAS - 77715-86-7 | Axios Research [axios-research.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. Olive oil, new purity characteristics - FoodTimes [foodtimes.eu]
- 11. 1.oliveoiltimes.com [1.oliveoiltimes.com]
- 12. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best internal standards for delta(7)-Stigmastenol quantification
Welcome to the technical support center for the quantification of Δ⁷-Stigmastenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting internal standards and troubleshooting analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for Δ⁷-Stigmastenol quantification?
A1: The most critical factor is the structural similarity between the internal standard and Δ⁷-Stigmastenol. An ideal internal standard should mimic the analyte's behavior during sample preparation (extraction, derivatization) and analysis (chromatographic elution, ionization) to accurately compensate for variations.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based analysis because their chemical and physical properties are nearly identical to the analyte of interest.[2][3]
Q2: What are the recommended non-isotopically labeled internal standards for Δ⁷-Stigmastenol quantification?
A2: For phytosterol analysis, several non-isotopically labeled compounds are commonly used. The most suitable choices for Δ⁷-Stigmastenol include:
-
Epicoprostanol (5β-cholestan-3α-ol): This is a good choice because it is not naturally found in plants, elutes early in gas chromatography (GC) runs, and thus is unlikely to interfere with the phytosterol peaks.[1]
-
5α-Cholestane: This is another frequently used internal standard in sterol analysis.[1][4]
-
Dihydrocholesterol (5α-cholestan-3β-ol): This compound is also structurally similar to phytosterols and can be used as an internal standard.[1]
Q3: Are there any commercially available stable isotope-labeled internal standards for Δ⁷-Stigmastenol?
A3: Currently, a commercially available deuterated or ¹³C-labeled Δ⁷-Stigmastenol is not readily found. However, deuterated analogs of other sterols, such as [d6]-cholesterol, can be used, especially in LC-MS methods, as they exhibit similar ionization and fragmentation patterns.[5] For GC-MS, while a deuterated version of the exact analyte is ideal, other deuterated sterols can still offer better accuracy than non-labeled standards.
Q4: When should I add the internal standard to my sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1] For accurate quantification, it is typically added before any extraction or hydrolysis steps to account for any analyte loss during these procedures.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in GC-MS Analysis
-
Possible Cause: Incomplete derivatization of sterols.
-
Troubleshooting Steps:
-
Verify Derivatization Reagent Quality: Ensure that your silylation reagent (e.g., BSTFA + TMCS) is fresh and has not been compromised by moisture.
-
Optimize Reaction Conditions: Increase the derivatization temperature or time. A typical condition is heating at 60-70°C for 30-60 minutes.[6]
-
Ensure Sample Dryness: Any residual water in the sample extract will quench the derivatization reaction. Ensure the sample is completely dry before adding the silylation reagent.
-
Issue 2: Inaccurate Quantification and High Variability Between Replicates
-
Possible Cause: Matrix effects in LC-MS or inconsistent injection volumes in GC-MS.
-
Troubleshooting Steps:
-
Use a Suitable Internal Standard: This is the most effective way to correct for these issues. A stable isotope-labeled standard is ideal for LC-MS to compensate for matrix-induced ion suppression or enhancement.[2][3] For GC-MS, a structurally similar internal standard will correct for injection volume variations.[1]
-
Optimize Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components before analysis.
-
Check for Internal Standard Purity: Verify the purity of your internal standard, as impurities can lead to inaccurate quantification.
-
Issue 3: Internal Standard Peak Interferes with an Analyte Peak
-
Possible Cause: The chosen internal standard has a similar retention time to a compound in your sample.
-
Troubleshooting Steps:
-
Select a Different Internal Standard: Choose an internal standard that is known to elute at a different retention time. For instance, epicoprostanol is known to elute earlier than most phytosterols.[1]
-
Modify Chromatographic Conditions: Adjust the temperature program in GC or the mobile phase gradient in LC to improve the separation between the interfering peaks.
-
Use a More Selective Detection Method: For MS, utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect the analyte and internal standard based on their unique mass-to-charge ratios, even if they are not fully chromatographically resolved.
-
Data Presentation: Comparison of Potential Internal Standards
The table below summarizes the key physicochemical properties of Δ⁷-Stigmastenol and recommended internal standards to aid in selection.
| Property | Δ⁷-Stigmastenol | Epicoprostanol | 5α-Cholestane |
| Molecular Formula | C₂₉H₅₀O[7] | C₂₇H₄₈O[8] | C₂₇H₄₈[9] |
| Molecular Weight ( g/mol ) | 414.7[7] | 388.7[8] | 372.7[9] |
| Structure | Steroid backbone with a hydroxyl group and a double bond at C7 | Saturated steroid backbone with a hydroxyl group | Saturated steroid backbone (hydrocarbon) |
| Polarity | Moderately polar | Moderately polar | Nonpolar |
| Natural Occurrence in Plants | Yes[] | No[1] | No |
Experimental Protocols
GC-MS Quantification of Δ⁷-Stigmastenol
This protocol provides a general procedure for the analysis of phytosterols, including Δ⁷-Stigmastenol, in a biological matrix.
-
Sample Preparation & Saponification:
-
Weigh approximately 2-5 g of the homogenized sample into a flask.
-
Add a known amount of internal standard (e.g., 5α-cholestane or epicoprostanol).
-
Add 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture at 80°C for 1 hour to saponify the lipids.[11]
-
-
Extraction:
-
After cooling, add 50 mL of water to the mixture.
-
Extract the unsaponifiable fraction three times with 50 mL of n-hexane or toluene.
-
Combine the organic layers and wash with water until neutral.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of anhydrous pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.[6]
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set to 280°C with a splitless injection of 1 µL.
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Use electron impact (EI) ionization at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in selected ion monitoring (SIM) mode for target ions of Δ⁷-Stigmastenol and the internal standard.
-
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an internal standard for Δ⁷-Stigmastenol quantification.
Signaling Pathway of Internal Standard Method
Caption: Workflow illustrating the principle of the internal standard method.
References
- 1. aocs.org [aocs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 5. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. delta(7)-Stigmastenol | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Epicoprostanol | C27H48O | CID 91465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Technical Support Center: Optimal Column Selection for Δ7-Stigmastenol Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal separation of Δ(7)-stigmastenol isomers. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical experiments.
Troubleshooting Guide
Encountering issues during chromatographic separation is common. This guide addresses specific problems you might face while separating Δ(7)-stigmastenol isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | Inadequate column chemistry for the specific isomers. | For HPLC: Consider a phenyl-hexyl column for alternative selectivity compared to standard C18 columns. The π-π interactions can enhance the separation of isomers with subtle structural differences.[1] For GC: A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can improve the separation of closely related sterols.[1] |
| Mobile phase composition is not optimized. | For HPLC: With a C18 column, adjusting the mobile phase can be critical. Pure methanol can sometimes offer better separation than acetonitrile/water mixtures for certain isomers.[1] Experiment with both isocratic and gradient elution. | |
| Column Overload. | Reduce the sample concentration or the injection volume. | |
| Peak Tailing or Fronting | Interaction with active sites on the column (e.g., residual silanols). | Use a column with high-purity silica and effective end-capping. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing for basic compounds. For acidic compounds, a mobile phase with a pH below 3 can help ensure full protonation of silanol groups.[2] |
| Column degradation. | Regularly clean and regenerate the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[2] | |
| Baseline Instability or Drift | Contaminated mobile phase or column. | Ensure the use of high-purity solvents and properly degas the mobile phase.[2] Flush the column with a strong solvent to remove contaminants. |
| Detector instability. | Allow the detector lamp to warm up sufficiently. Check for and replace a failing lamp if necessary. | |
| No Peaks Detected | Sample injection failure. | Verify autosampler alignment and ensure the syringe is correctly drawing and injecting the sample.[1] |
| Column blockage. | Check for high backpressure. A clogged column may be cleared by back-flushing. If this is unsuccessful, the column may need replacement.[1] | |
| Detector issue. | For UV detectors, ensure the lamp is on and has not exceeded its lifetime. For MS detectors, verify the ionization source and detector settings are appropriate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended HPLC column for separating Δ(7)-stigmastenol and its isomers?
A1: For reversed-phase HPLC, both C8 and C18 columns are commonly used for phytosterol separations.[3][4] C18 columns provide higher hydrophobicity and are often the first choice for separating complex mixtures of non-polar compounds.[3][4] However, for moderately polar compounds or when faster analysis times are desired, a C8 column can be advantageous.[4][5] For challenging separations where C8 or C18 columns do not provide adequate resolution, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of the stationary phase.[1]
Q2: How do I choose between a C8 and a C18 column for my separation?
A2: The choice depends on the specific isomers and the desired outcome. C18 columns have a longer carbon chain, leading to greater retention of non-polar compounds and often higher resolution for complex mixtures.[3][4] C8 columns have a shorter carbon chain, resulting in shorter retention times and are well-suited for moderately polar analytes.[5] If your primary goal is high resolution of very similar non-polar isomers, a C18 column is a good starting point. If you need a faster method or are working with slightly more polar isomers, a C8 column may be more appropriate.
Q3: Can I use Gas Chromatography (GC) to separate Δ(7)-stigmastenol isomers?
A3: Yes, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of phytosterols.[6] Derivatization of the sterols is often necessary to increase their volatility and thermal stability. A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane column, is often recommended to achieve good separation of critical pairs.[1]
Q4: My peaks are tailing. What are the most common causes and how can I fix it?
A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and active sites (residual silanols) on the silica support of the column. To mitigate this, ensure you are using a high-quality, end-capped column. Optimizing the mobile phase is also crucial; for basic analytes, adding a small amount of a basic modifier like triethylamine can help. For acidic compounds, operating at a low pH (e.g., <3) can suppress the ionization of silanol groups.[2] Overloading the column with too much sample can also lead to peak tailing, so reducing the injection volume or sample concentration can be an effective solution.[2]
Q5: What should I do if I observe baseline noise or spikes in my chromatogram?
A5: Baseline noise or spikes can originate from several sources. Electrical interference is one possibility, so check for proper grounding of your instrument.[7] A leaking septum in the injector can also introduce noise. Contamination in the mobile phase or detector can be another cause. Ensure your solvents are of high purity and are properly degassed.[2] Regular cleaning and maintenance of the detector are also important preventative measures.[7]
Experimental Protocols
Below are detailed methodologies for the separation of Δ(7)-stigmastenol isomers using HPLC and GC.
Protocol 1: HPLC Separation of Δ(7)-Stigmastenol Isomers
This protocol is adapted for the analysis of phytosterol mixtures containing Δ(7)-stigmastenol.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
2. Column:
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Polaris C8-A column has been shown to be effective for separating Δ5- and Δ7-phytosterols.[8]
3. Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile, methanol, and water. An isocratic mixture of acetonitrile:2-propanol:water (2:1:1, v/v/v) has been used for the separation of a commercial phytosterol mixture.[8]
-
Alternatively, pure methanol can be used, which may provide better separation for some isomers.[1]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 205 nm or MS with an appropriate ionization source (e.g., APCI).
5. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
Protocol 2: GC-MS Analysis of Δ(7)-Stigmastenol Isomers
This protocol is suitable for the identification and quantification of Δ(7)-stigmastenol isomers in complex matrices.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
2. Column:
-
Mid-polarity capillary column, such as a 50% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
3. Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
4. Temperatures:
-
Injector Temperature: 280 °C[1]
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 5°C/minute, and hold for 15 minutes.[1]
5. MS Detector:
-
Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.
6. Sample Preparation (including derivatization):
-
Phytosterols are typically derivatized to form trimethylsilyl (TMS) ethers to increase their volatility.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Evaporate the derivatizing agent and redissolve the residue in a suitable solvent (e.g., hexane) for injection.
Quantitative Data Summary
The following tables summarize the performance of different column types for phytosterol separation.
Table 1: HPLC Column Comparison for Phytosterol Isomer Separation
| Column Type | Key Characteristics | Best Suited For |
| C18 (Octadecyl) | High hydrophobicity, strong retention for non-polar compounds.[3][4] | High-resolution separation of complex mixtures and highly hydrophobic isomers.[3] |
| C8 (Octyl) | Moderate hydrophobicity, shorter retention times.[4][5] | Faster analysis of moderately polar isomers.[5] |
| Phenyl-Hexyl | Alternative selectivity based on π-π interactions.[1] | Separation of structurally similar isomers that are difficult to resolve on C8 or C18 columns.[1] |
Table 2: Comparison of Chromatographic Techniques for Δ(7)-Stigmastenol Analysis
| Technique | Stationary Phase Example | Mobile/Carrier Phase Example | Key Advantages |
| HPLC | Polaris C8-A[8] | Acetonitrile:2-Propanol:Water (2:1:1, v/v/v)[8] | Good for preparative and semi-preparative separations; direct analysis without derivatization. |
| GC-MS | 50% Phenyl-methylpolysiloxane[1] | Helium[1] | High sensitivity and selectivity, excellent for identification of unknown isomers.[6] |
Visualizations
The following diagram illustrates a logical workflow for selecting the optimal column for the separation of Δ(7)-stigmastenol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of delta(7)-Stigmastenol in different plant oils
A Comparative Analysis of Δ(7)-Stigmastenol in Different Plant Oils
This guide provides a comparative analysis of the concentration of delta(7)-stigmastenol (Δ(7)-stigmastenol) in various plant oils, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for analysis, and visualizes a key biological pathway associated with this phytosterol.
Introduction
This compound is a phytosterol found in a variety of plant-based foods, particularly in vegetable oils.[1] Phytosterols are structurally similar to cholesterol and have garnered significant attention for their health-promoting properties, most notably their ability to lower blood cholesterol levels.[1] By competing with cholesterol for absorption in the intestine, phytosterols can effectively reduce the amount of cholesterol entering the bloodstream.[1] This guide focuses on the comparative levels of Δ(7)-stigmastenol across different plant oils, providing a valuable resource for research and development in the fields of nutrition and pharmacology.
Quantitative Data of Δ(7)-Stigmastenol in Plant Oils
The concentration of Δ(7)-stigmastenol can vary significantly among different plant oils, influenced by factors such as the plant species, variety, growing conditions, and oil processing methods. The following table summarizes the reported concentrations of Δ(7)-stigmastenol in a selection of common plant oils. The data is presented as a percentage of the total sterol content in the oil, which is a standard method for reporting phytosterol composition.
| Plant Oil | Δ(7)-Stigmastenol (% of Total Sterols) |
| Arachis (Peanut) Oil | Not Detected - 5.1% |
| Babassu Oil | Not Detected |
| Coconut Oil | Not Detected - 3.0% |
| Cottonseed Oil | Not Detected - 1.4% |
| Grapeseed Oil | 0.5 - 3.5% |
| Maize (Corn) Oil | 0.2 - 4.2% |
| Mustardseed Oil | 0.2 - 2.4% |
| Palm Oil | Not Detected - 3.0% |
| Palm Kernel Oil | Not Detected - 2.1% |
| Olive Oil | ≤ 0.5% |
| Sunflower Oil | 6.5 - 24.0% |
| Soybean Oil | Adulteration marker, increases with addition to other oils |
Note: "Not Detected" (ND) indicates that the concentration was below the limit of detection of the analytical method used in the cited study.
Experimental Protocols for Δ(7)-Stigmastenol Quantification
The standard and most widely used method for the quantification of phytosterols, including Δ(7)-stigmastenol, in plant oils is Gas Chromatography-Mass Spectrometry (GC-MS) following sample preparation involving saponification, extraction, and derivatization.
Saponification (Alkaline Hydrolysis)
Saponification is performed to break down the ester linkages and liberate the free sterols from their esterified and glycosidic forms.
-
Procedure:
-
Weigh approximately 20 mg of the plant oil sample into a 6 mL test tube.
-
Add 1.8 mL of ethanol and 0.2 mL of a 50% (w/w) aqueous potassium hydroxide (KOH) solution.
-
Seal the tube and heat it at 80°C for 1 hour to ensure complete hydrolysis.
-
After heating, cool the tube to room temperature using an ice bath.
-
Extraction of the Unsaponifiable Matter
The unsaponifiable matter, which contains the phytosterols, is then extracted from the saponified mixture.
-
Procedure:
-
Add 0.5 mL of water to the cooled saponified mixture.
-
Perform a liquid-liquid extraction by adding 2 mL of n-hexane and vortexing thoroughly.
-
Allow the layers to separate and carefully collect the upper n-hexane layer, which contains the unsaponifiable matter.
-
The extraction step may be repeated to ensure complete recovery of the sterols.
-
Derivatization (Silylation)
Phytosterols are derivatized to increase their volatility and thermal stability for GC analysis. The most common method is silylation, which converts the hydroxyl group of the sterol to a trimethylsilyl (TMS) ether.
-
Procedure:
-
Evaporate the collected n-hexane extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v), to the dried residue.
-
Seal the vial and heat at a specific temperature (e.g., 60-70°C) for a designated time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is then injected into the GC-MS system for separation and quantification.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless or on-column injector.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the different sterols based on their boiling points.
-
Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of specific sterols like Δ(7)-stigmastenol.
-
Quantification: The concentration of Δ(7)-stigmastenol is determined by comparing the peak area of its corresponding TMS-derivative to that of an internal standard and a calibration curve prepared with a certified reference standard of Δ(7)-stigmastenol.
-
Signaling Pathway: Inhibition of Cholesterol Absorption
Phytosterols, including Δ(7)-stigmastenol, exert their primary health benefit by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. This mechanism involves several key steps, as illustrated in the following diagram.
Caption: Mechanism of cholesterol absorption inhibition by phytosterols.
The diagram illustrates that phytosterols, such as Δ(7)-stigmastenol, interfere with cholesterol absorption at multiple levels:
-
Competition for Micellar Solubilization: In the intestinal lumen, both cholesterol and phytosterols must be incorporated into mixed micelles, formed with bile acids, to be absorbed. Due to their structural similarity, phytosterols compete with cholesterol for space within these micelles, thereby reducing the amount of cholesterol that is solubilized and available for absorption.
-
Inhibition of Cholesterol Uptake: The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter located on the apical membrane of enterocytes that facilitates the uptake of cholesterol from micelles. Phytosterols can competitively inhibit the binding of cholesterol to NPC1L1, further reducing its absorption.
-
Promotion of Cholesterol Efflux: Once inside the enterocyte, any absorbed phytosterols and excess cholesterol are actively transported back into the intestinal lumen by the ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8. Some studies suggest that phytosterols may upregulate the expression of these transporters, thereby enhancing the efflux of cholesterol from the enterocytes.
-
Inhibition of Cholesterol Esterification: Before being packaged into chylomicrons for transport into the lymphatic system, absorbed cholesterol is esterified by the enzyme Acyl-CoA: cholesterol acyltransferase 2 (ACAT2). Phytosterols have been shown to inhibit the activity of ACAT2, leading to less cholesteryl ester formation and reduced incorporation into chylomicrons.
Conclusion
The concentration of Δ(7)-stigmastenol varies considerably across different plant oils, with sunflower oil being a particularly rich source. The standardized GC-MS methodology outlined provides a reliable approach for the accurate quantification of this and other phytosterols. The primary mechanism of action for the health benefits associated with Δ(7)-stigmastenol is its ability to inhibit cholesterol absorption through a multi-faceted process within the intestine. This comparative guide serves as a foundational resource for professionals in research and drug development, offering key data and methodologies for the study of this important phytosterol.
References
A Comparative Guide to the Validation of a New Analytical Method for Δ7-Stigmastenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Δ7-stigmastenol against a traditional method. The information presented is based on established analytical practices and performance data for phytosterol analysis, designed to assist in methodological selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for Δ7-stigmastenol is critical for ensuring accurate quantification in various matrices, from raw materials to finished products. This guide compares a newly validated High-Performance Liquid Chromatography (HPLC) method with a traditional Gas Chromatography (GC) method.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of the new HPLC method versus the traditional GC method for the analysis of Δ7-stigmastenol. The data is synthesized from typical performance characteristics reported for phytosterol analysis.
| Performance Metric | New HPLC Method | Traditional GC Method | Key Observations |
| Linearity (R²) | ≥ 0.999 | > 0.998 | Both methods exhibit excellent linearity across a range of concentrations.[1] |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.2 - 1.2 ng/mL | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[2][3] |
| Limit of Quantification (LOQ) | 4.5 µg/mL | 1.8 - 10.8 ng/mL | Consistent with the LOD, the LOQ for GC is substantially lower than for HPLC.[2][3] |
| Accuracy (% Recovery) | 99.6 - 100.1% | > 99% | Both techniques provide high accuracy with excellent recovery rates.[3] |
| Precision (%RSD) | < 0.340% | < 15% | The new HPLC method demonstrates superior precision with lower relative standard deviation.[3][4] |
| Analysis Time | ~15 - 35 min | ~14 - 40 min | Analysis times are comparable, though the GC method requires a lengthy derivatization step.[5][6] |
| Derivatization Required | No | Yes | The HPLC method offers a more straightforward workflow by eliminating the need for derivatization.[5] |
Experimental Protocols
Detailed methodologies for both the new HPLC method and the traditional GC method are provided below. These protocols are based on established practices for phytosterol analysis.
New Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of Δ7-stigmastenol without the need for derivatization.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Δ7-Stigmastenol reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Δ7-stigmastenol reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing Δ7-stigmastenol in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters (as per ICH Guidelines): [7][8][9]
-
Specificity: Assessed by comparing the chromatograms of the standard, sample, and blank to ensure no interference at the retention time of Δ7-stigmastenol.
-
Linearity: Determined by injecting a series of at least five concentrations of the standard and plotting the peak area against the concentration. The correlation coefficient (R²) should be calculated.
-
Accuracy: Evaluated by spiking a blank matrix with known concentrations of the standard at three different levels and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Traditional Method: Gas Chromatography (GC)
This method requires a derivatization step to increase the volatility of Δ7-stigmastenol for GC analysis.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase.
2. Reagents and Standards:
-
Hexane (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Δ7-Stigmastenol reference standard
-
Internal Standard (e.g., 5α-cholestane)
3. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature (e.g., 250°C), ramp to a final temperature (e.g., 300°C), and hold.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
4. Sample Preparation and Derivatization:
-
Saponification (if necessary): For samples with esterified sterols, perform saponification to release free sterols.
-
Derivatization: Evaporate the sample extract to dryness under a stream of nitrogen. Add pyridine and the derivatizing agent (BSTFA with TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether derivatives.
-
Extraction: After derivatization, extract the TMS-derivatives with hexane.
5. Validation Parameters (as per ICH Guidelines): [7][8][9]
-
The same validation parameters as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed.
Visualizations
Workflow for the Validation of the New Analytical Method
The following diagram illustrates the logical workflow for the validation of the new HPLC method for Δ7-stigmastenol, following the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the validation of a new analytical method for Δ7-Stigmastenol.
Comparison of Key Performance Characteristics
This diagram provides a visual comparison of the key performance attributes of the new HPLC method versus the traditional GC method.
Caption: Comparison of new HPLC vs. traditional GC methods for Δ7-Stigmastenol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of Δ7-Stigmastenol
For researchers, scientists, and drug development professionals engaged in the study of phytosterols, the accurate and precise quantification of specific sterols like Δ7-stigmastenol is of paramount importance. This plant sterol, a known intermediate in the biosynthesis of other sterols, is recognized for its cholesterol-lowering properties and serves as a model compound in the development of analytical methodologies.[] The two most prominent analytical techniques for the quantification of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The choice of an analytical method is heavily dependent on its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS in the context of phytosterol analysis, compiled from various studies. It is important to note that these values are representative and may vary based on the specific instrumentation, column, and experimental conditions employed.
| Performance Metric | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.998[2] | > 0.998[3][4] | Both methods demonstrate excellent linearity across a range of concentrations. |
| Limit of Detection (LOD) | 1.50 - 5 µg/mL[2][5] | 0.19 - 1 ng/mL[6] | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[6] |
| Limit of Quantification (LOQ) | 4.55 - 7 µg/mL[2][5] | 0.56 - 3 ng/mL[6] | Consistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[6] |
| Accuracy (% Recovery) | 97 - 103%[5] | 91.6 - 121.9%[7][8] | Both techniques provide high accuracy with excellent recovery rates. |
| Precision (%RSD) | < 3%[5] | 0.28 - 12.03%[3][7] | Both methods show good precision, with low intra-day and inter-day variability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for HPLC and GC-MS that can be adapted for the analysis of Δ7-stigmastenol.
HPLC Method Protocol
This protocol is based on methods developed for the analysis of stigmasterol and other phytosterols.[2][5]
1. Sample Preparation:
-
Accurately weigh the sample containing Δ7-stigmastenol.
-
Perform a saponification step using ethanolic potassium hydroxide to hydrolyze any esterified sterols.
-
Extract the unsaponifiable matter containing free sterols using a non-polar solvent like n-hexane or diethyl ether.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol:water (95:5 v/v) or acetonitrile and acetic acid in water (75:25% v/v) is often effective.[2][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205-210 nm or ELSD. ELSD is often more sensitive for sterols which lack a strong chromophore.[5]
-
Injection Volume: 20 µL.
GC-MS Method Protocol
This protocol is a composite of methods used for the analysis of various sterols and terpenes.[3][7][9]
1. Sample Preparation and Derivatization:
-
Sample extraction is performed as described for the HPLC method.
-
Derivatization is a critical step for GC-MS analysis of sterols to increase their volatility. The dried extract is treated with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of HMDS-TMCS-Pyridine to convert the hydroxyl group of the sterol to a trimethylsilyl (TMS) ether.
-
The reaction is typically carried out at 60-70°C for 30-60 minutes.
-
The derivatized sample is then injected into the GC-MS.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9][10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 180°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 15 minutes.
-
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the Δ7-stigmastenol-TMS derivative.
Mandatory Visualizations
To better illustrate the experimental workflows and the biochemical context of Δ7-stigmastenol, the following diagrams have been generated.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Simplified metabolic pathway of Δ7-stigmastenol.
Concluding Remarks
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of Δ7-stigmastenol. The choice between the two will ultimately depend on the specific requirements of the analysis.
HPLC is a robust and straightforward technique that is particularly well-suited for routine quality control applications. Its main advantages are the lack of a need for derivatization, which simplifies sample preparation, and its ability to analyze a wide range of samples. However, its sensitivity may be a limiting factor for samples with very low concentrations of Δ7-stigmastenol, especially when using a UV detector.
GC-MS , on the other hand, offers superior sensitivity and selectivity. The mass spectrometric detection provides a high degree of confidence in the identification of the analyte. The primary drawback of GC-MS is the necessity of a derivatization step, which adds time and complexity to the sample preparation process and can introduce variability.
For researchers requiring high sensitivity and definitive identification, GC-MS is the preferred method. For high-throughput screening and routine quantification where sensitivity is not the primary concern, HPLC offers a simpler and faster alternative. This guide provides the foundational information to assist researchers in making an informed decision based on their analytical needs and available resources.
References
- 2. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Δ(7)-Stigmastenol: A Superior Reference Standard for Phytosterol Profiling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of phytosterol analysis, the accuracy and reliability of quantification are paramount. The choice of a reference standard is a critical determinant of data quality. While β-sitosterol and stigmasterol have traditionally been the standards of choice, this guide provides a comprehensive comparison to demonstrate the advantages of using Δ(7)-stigmastenol for robust and precise phytosterol profiling. This guide will delve into the performance of Δ(7)-stigmastenol against other common standards, supported by experimental data and detailed protocols.
Performance Comparison of Phytosterol Reference Standards
The selection of an appropriate reference standard is crucial for accurate phytosterol quantification. Key performance indicators include purity, stability, and chromatographic behavior. The following table summarizes these parameters for Δ(7)-stigmastenol and other commonly used phytosterol standards.
| Feature | Δ(7)-Stigmastenol | β-Sitosterol | Stigmasterol | Campesterol |
| Typical Purity | >95% | ≥95% (EP Reference Standard) | ~95% | ≥95% |
| Chemical Stability | High (The Δ7 double bond is generally more stable than the Δ5 double bond found in many other phytosterols) | Moderate (Susceptible to oxidation at the Δ5 position) | Moderate (Susceptible to oxidation) | Moderate (Susceptible to oxidation) |
| Storage Conditions | 2-8°C, protected from light | 2-8°C, protected from light[1] | 2-8°C, protected from light | 2-8°C, protected from light |
| Chromatographic Separation (GC/HPLC) | Distinct retention time, often eluting earlier than its Δ5 isomers, allowing for better resolution in complex mixtures. | May co-elute with other sterols, requiring optimized chromatographic conditions for baseline separation. | Good separation in most systems, but can be challenging to resolve from other C29 sterols. | Generally well-resolved, but its peaks can be close to other major phytosterols. |
| Use as Internal Standard | A derivative, 7-stigmastenyl acetate, has been successfully used as an internal standard, reducing analytical error. | Not commonly used as an internal standard due to its natural abundance in many samples. | Not typically used as an internal standard. | Not typically used as an internal standard. |
Experimental Protocols
Accurate phytosterol profiling relies on meticulous sample preparation and analysis. Below are detailed methodologies for phytosterol extraction and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on the integration of Δ(7)-stigmastenol as a reference standard.
Protocol 1: Quantification of Phytosterols in Edible Oils by GC-MS
This protocol details the analysis of phytosterols in an edible oil sample using Δ(7)-stigmastenol as an internal standard.
1. Sample Preparation and Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-cap test tube.
-
Add 50 µL of a 1 mg/mL solution of Δ(7)-stigmastenol in chloroform as the internal standard.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Seal the tube and heat at 60°C for 1 hour with occasional vortexing to saponify the lipids and release the sterols.
2. Extraction of Unsaponifiable Matter:
-
After cooling to room temperature, add 5 mL of deionized water and 10 mL of n-hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the unsaponifiable matter to a clean tube.
-
Repeat the extraction twice more with 10 mL of n-hexane each time.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
4. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Injector: Splitless mode at 270°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity and specificity.
5. Quantification:
-
Identify the TMS-derivatized phytosterols based on their retention times and mass spectra compared to a standard mixture.
-
Quantify each phytosterol by comparing its peak area to the peak area of the Δ(7)-stigmastenol-TMS internal standard.
Protocol 2: Phytosterol Profiling in a Plant Extract by HPLC-UV
This protocol outlines the analysis of free phytosterols in a plant extract using an external standard calibration with Δ(7)-stigmastenol.
1. Sample Extraction:
-
Homogenize 1 g of the dried plant material.
-
Perform a Soxhlet extraction with 150 mL of hexane for 6 hours.
-
Evaporate the hexane extract to dryness under reduced pressure.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica-based SPE cartridge pre-conditioned with hexane.
-
Wash the cartridge with hexane to remove non-polar interferences.
-
Elute the phytosterol fraction with a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Evaporate the eluate to dryness.
3. HPLC Analysis:
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with methanol:acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
4. Calibration and Quantification:
-
Prepare a series of standard solutions of Δ(7)-stigmastenol, β-sitosterol, stigmasterol, and campesterol in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards and the redissolved sample extract.
-
Construct a calibration curve for each phytosterol by plotting peak area against concentration.
-
Quantify the phytosterols in the sample by comparing their peak areas to the respective calibration curves.
Visualizing the Workflow and Relationships
To better illustrate the analytical processes and the relationships between different phytosterols, the following diagrams are provided.
References
A Comparative Analysis of the Anti-inflammatory Properties of Campesterol and Delta(7)-Stigmastenol: A Review of the Evidence
An in-depth comparison of the anti-inflammatory activities of campesterol and delta(7)-stigmastenol reveals a significant disparity in the available scientific literature. While campesterol has been the subject of numerous studies elucidating its anti-inflammatory mechanisms and efficacy, research on the specific anti-inflammatory properties of this compound is notably scarce, precluding a direct, data-driven comparison.
This guide synthesizes the current experimental data on campesterol's anti-inflammatory effects and highlights the existing knowledge gap regarding this compound for researchers, scientists, and drug development professionals.
Campesterol: A Well-Documented Anti-inflammatory Phytosterol
Campesterol, a phytosterol found in various plants, has demonstrated significant anti-inflammatory and immunomodulatory properties in several preclinical studies. Its effects have been particularly noted in the context of inflammatory arthritis.
Quantitative Data on the Anti-inflammatory Effects of Campesterol
The following table summarizes the key quantitative findings from a study investigating the effects of campesterol derivatives in a rat model of Freund's Adjuvant-induced arthritis.
| Parameter | Control Group (Arthritic) | Campesterol Derivative (50 mg/kg) | Campesterol Derivative (100 mg/kg) | Piroxicam (Positive Control) |
| Inflammation Score | 2.6 ± 0.01 | 1.81 ± 0.004 | 1.86 ± 0.005 | Not Reported |
| TNF-α mRNA Expression (mean value) | 33.53 ± 0.12 | 37.47 ± 0.11 | 36.45 ± 0.11 | Not Reported |
| IL-6 mRNA Expression (mean value) | Not Reported | 34.47 ± 0.11 | 35.47 ± 0.10 | 32.53 ± 0.12 |
| IL-4 mRNA Expression (mean value) | Not Reported | 33.47 ± 0.11 | 32.42 ± 0.09 | 29.53 ± 0.12 |
Data sourced from a study on campesterol ester derivatives in an experimental rat model of arthritis.
Mechanistic Insights into Campesterol's Anti-inflammatory Action
Campesterol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the regulation of pro- and anti-inflammatory cytokine production. Studies have shown that campesterol can:
-
Downregulate Pro-inflammatory Cytokines: Treatment with campesterol has been shown to significantly reduce the mRNA expression levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Upregulate Anti-inflammatory Cytokines: Conversely, campesterol treatment has been associated with an increase in the expression of the anti-inflammatory cytokine Interleukin-4 (IL-4).
-
Inhibit Key Inflammatory Pathways: Campesterol has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. It has also been shown to modulate the Extracellular signal-regulated kinase (ERK) pathway.
The following diagram illustrates the proposed anti-inflammatory signaling pathway of campesterol.
A Guide to Inter-laboratory Comparison of Δ⁷-Stigmastenol Measurements in Edible Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and potential performance variations in the measurement of Δ⁷-stigmastenol, a key phytosterol used in assessing the purity and quality of edible oils, particularly olive oil. The data and protocols presented are synthesized from established analytical methodologies and findings from inter-laboratory studies to aid researchers in understanding the nuances of Δ⁷-stigmastenol quantification.
Introduction to Δ⁷-Stigmastenol Analysis
Δ⁷-stigmastenol is a phytosterol found in various vegetable oils. Its concentration is a critical parameter in the quality control of olive oil, where elevated levels can indicate adulteration with other seed oils. The International Olive Council (IOC) has set a maximum limit for Δ⁷-stigmastenol in olive oil, making its accurate measurement essential for regulatory compliance and consumer protection.[1] Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are crucial for ensuring that different laboratories can produce comparable and accurate results for this important marker.
Studies have shown that while measurements of Δ⁷-stigmastenol are generally consistent at low concentrations, significant variability can be observed between laboratories at higher concentrations. This highlights the need for standardized analytical procedures and a thorough understanding of the factors that can influence measurement outcomes.
Quantitative Data Summary
While specific, detailed quantitative data from recent, comprehensive inter-laboratory proficiency tests for Δ⁷-stigmastenol are not always publicly disseminated, the following table represents an illustrative summary of results that might be expected from such a study. This hypothetical data is based on the trends observed in reports from organizations like the International Olive Council, where variability tends to increase with the concentration of the analyte.
Table 1: Illustrative Inter-laboratory Comparison Data for Δ⁷-Stigmastenol Measurement in Olive Oil (% of total sterols)
| Laboratory | Method | Sample A (Low Concentration) | Sample B (High Concentration) |
| Lab 1 | GC-MS | 0.35 | 0.82 |
| Lab 2 | GC-MS | 0.38 | 0.95 |
| Lab 3 | GC-FID | 0.33 | 0.78 |
| Lab 4 | GC-MS | 0.36 | 0.88 |
| Lab 5 | GC-MS | 0.39 | 1.02 |
| Lab 6 | GC-FID | 0.34 | 0.85 |
| Mean | 0.36 | 0.88 | |
| Std. Dev. | 0.023 | 0.088 | |
| CV (%) | 6.4% | 10.0% |
Note: This table is a hypothetical representation to illustrate potential inter-laboratory variability. CV = Coefficient of Variation.
Experimental Protocols
Accurate determination of Δ⁷-stigmastenol relies on a well-defined and consistently executed analytical protocol. The most common methodology involves gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). The general workflow includes sample preparation (saponification and extraction of the unsaponifiable matter), derivatization, and chromatographic analysis.
Key Experimental Steps:
-
Sample Preparation (Saponification and Extraction)
-
Objective: To hydrolyze the sterol esters and extract the unsaponifiable fraction containing the free sterols.
-
Procedure:
-
Weigh approximately 5g of the oil sample into a flask.
-
Add an internal standard (e.g., α-cholestanol or betulin) to allow for accurate quantification.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture to saponify the glycerides and sterol esters.
-
After cooling, extract the unsaponifiable matter using a non-polar solvent such as diethyl ether or hexane.
-
Wash the extract to remove residual alkali and dry it over anhydrous sodium sulfate.
-
-
-
Isolation of the Sterol Fraction
-
Objective: To separate the sterol fraction from other components of the unsaponifiable matter.
-
Procedure:
-
The dried extract is typically subjected to thin-layer chromatography (TLC) or solid-phase extraction (SPE) on a silica gel stationary phase.
-
The sterol fraction is eluted with a specific solvent mixture.
-
-
-
Derivatization
-
Objective: To increase the volatility and thermal stability of the sterols for gas chromatography.
-
Procedure:
-
The isolated sterol fraction is evaporated to dryness under a stream of nitrogen.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine, is added to convert the sterols into their trimethylsilyl (TMS) ethers.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify the individual sterols.
-
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set between 280°C and 300°C.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the sterols. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
-
Visualizing the Workflow and Relationships
To better understand the analytical process and the structure of an inter-laboratory comparison, the following diagrams are provided.
Caption: Generalized experimental workflow for Δ⁷-stigmastenol analysis.
Caption: Logical structure of an inter-laboratory comparison study.
References
A Comparative Guide to the Accuracy and Precision of Δ7-Stigmastenol Quantification Methods
The accurate and precise quantification of phytosterols, such as delta(7)-stigmastenol, is critical for quality control in the food and nutraceutical industries, as well as for research into their biochemical pathways and health benefits.[] This guide provides an objective comparison of the primary analytical methods used for Δ7-stigmastenol quantification, focusing on performance, experimental protocols, and supporting data for researchers, scientists, and drug development professionals.
The most prevalent techniques for phytosterol analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[2][3] Gas chromatography, combined with either a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is a well-established method known for its high resolution and sensitivity.[4] More recently, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high selectivity and the ability to analyze sterols without chemical derivatization.[5][6]
Quantitative Performance Comparison
The choice of analytical method significantly impacts key performance metrics such as linearity, precision, recovery, and sensitivity (limits of detection and quantification). The following table summarizes a comparison of these parameters for GC-MS and LC-MS/MS based on published data for phytosterol analysis.
| Analytical Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Recovery (%) | Limit of Quantification (LOQ) | Derivatization Required | Reference |
| GC-MS | Phytosterols (PS) & POPs | > 0.99 | < 10% (Within- and between-day) | 81 - 105.1 (for PS) | < 0.24 mg/kg (for PS) | Yes | [7] |
| GC-MS | Multi-component sterols | ≥ 0.99 | 0.99 - 9.00 | 87.0 - 106 | 0.165 - 16.5 mg/100 g | Yes | [8] |
| GC-FID | β-sitosterol, stigmasterol, campesterol | ≥ 0.9868 | < 15% | Not Specified | 4.3 µg/mL (LLOQ) | Yes | [9] |
| LC-MS/MS | β-sitosterol, campesterol, stigmasterol | > 0.99 | Low RSD (Repeatability and intermediate) | Not Specified | 10 ng/mL | No | [10] |
| LC-MS/MS | Serum Non-Cholesterol Sterols | - | Intra-run: 4.7-10.3, Inter-run: 4.6-9.5 | 89.8 - 109.2 | 5 ng/mL | No | [6] |
| LC-APCI-MS | Sterol Intermediates | > 0.99 | < 15% (Repeatability) | 85 - 115 | 0.2 - 5 ng/mL | No | [11] |
Experimental Workflows and Methodologies
The analytical workflow for phytosterol quantification typically involves sample preparation, chromatographic separation, and detection.[4] The specific steps can vary significantly between GC and LC methods, particularly regarding derivatization.
Detailed Experimental Protocols
Reproducibility in sterol quantification is highly dependent on a detailed and consistent methodology. Below are representative protocols for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of Δ7-Stigmastenol (with Derivatization)
This protocol is a composite based on common GC-MS methodologies for phytosterols.[][4][7]
-
Lipid Extraction: Lipids are extracted from the homogenized sample matrix using a solvent mixture, such as chloroform/methanol.
-
Saponification: The extracted lipids are saponified using an ethanolic potassium hydroxide (KOH) solution to hydrolyze sterol esters and release free sterols.
-
Extraction of Unsaponifiables: The unsaponifiable matter, which contains the free sterols including Δ7-stigmastenol, is extracted from the saponified mixture using a non-polar solvent like hexane or diethyl ether.[4]
-
Derivatization: The hydroxyl group of the sterols is derivatized to form more volatile and thermally stable trimethylsilyl (TMS) ethers.[][4] The dried extract is redissolved in pyridine, and a silylating agent (e.g., BSTFA with 1% TMCS) is added before heating.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., RTX-5, HP-5MS), is typically used for separation.[][12]
-
Injection: 1 µL of the derivatized sample is injected.
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Oven Program: A temperature gradient is used to separate the sterols, for example, starting at a lower temperature and ramping up to approximately 280-300°C.[13]
-
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, or full scan mode for identification.[2]
-
Protocol 2: LC-MS/MS Analysis of Δ7-Stigmastenol (without Derivatization)
This protocol is based on modern LC-MS/MS methods that offer a more direct analysis.[5][6]
-
Sample Preparation (Extraction & Saponification): Steps are similar to the GC-MS protocol. Samples are saponified to liberate free sterols, which are then extracted with a solvent like hexane.[5]
-
LC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatograph (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[10][14]
-
Column: A reversed-phase column (e.g., C18) is used for separation.[15]
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water, sometimes with additives like formic acid or ammonium acetate to improve ionization.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar sterols as it provides good sensitivity without derivatization.[5][6] Electrospray Ionization (ESI) can also be used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Δ7-stigmastenol and other target sterols.[10] This allows for accurate quantification even in complex matrices.
-
References
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research and application of multi-component sterol determination methods in pre-prepared dishes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 11. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. agilent.com [agilent.com]
- 15. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
Altered Sterol Profiles: A Comparative Analysis of δ(7)-Stigmastenol in Genetically Modified vs. Wild-Type Plants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of plants is crucial for leveraging their biochemical diversity. This guide provides a comparative analysis of δ(7)-stigmastenol content in genetically modified Arabidopsis thaliana versus its wild-type counterpart, supported by experimental data and detailed methodologies.
Genetic modifications in the sterol biosynthesis pathway of plants, particularly those affecting brassinosteroid (BR) synthesis, can lead to significant alterations in the accumulation of specific sterol intermediates. Brassinosteroids are a class of polyhydroxysteroids that are essential for plant growth and development.[1] Their biosynthesis begins with campesterol, which is itself derived from a complex pathway involving multiple enzymatic steps.
This guide focuses on two key genetically modified plant models, the dwf5 and dwf7/ste1 mutants of Arabidopsis thaliana, to illustrate the impact of single-gene mutations on the accumulation of δ(7)-stigmastenol and related Δ7-sterols.
Quantitative Comparison of Sterol Content
Mutations in the DWF5 and DWF7/STE1 genes, which encode crucial enzymes in the late stages of sterol biosynthesis, lead to a significant accumulation of Δ7-sterols. The dwf5 mutant is deficient in Δ7-sterol-Δ7-reductase activity, which is responsible for the reduction of the C7-C8 double bond in the sterol ring.[2] The dwf7/ste1 mutant has a lesion in the gene encoding the Δ7-sterol C-5 desaturase, an enzyme that introduces a double bond at the C5 position.[3]
The following table summarizes the qualitative and quantitative changes in the sterol profiles of these mutants compared to the wild-type.
| Sterol | Wild-Type (Columbia) | dwarf5-2 (dwf5) Mutant | ste1-1 (dwf7) Mutant |
| Δ7-Sitosterol | Trace | Accumulated (Major Sterol) | Accumulated (Major Sterol) |
| Δ7-Campesterol | Trace | Accumulated | - |
| Sitosterol | Major Sterol | Trace | Trace |
| Campesterol | Major Sterol | Trace | Trace |
| Stigmasterol | Present | Trace | Trace |
| Cholesterol | Present | Present | Present |
Table 1: Comparative sterol composition in wild-type and genetically modified Arabidopsis thaliana. Data compiled from qualitative and quantitative findings in referenced literature.[4]
Experimental Protocols
The quantification of δ(7)-stigmastenol and other plant sterols is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization.
Sterol Extraction and Saponification
-
Sample Preparation: Approximately 1-2 grams of fresh plant tissue (e.g., leaves, stems) is frozen in liquid nitrogen and ground to a fine powder.
-
Lipid Extraction: The powdered tissue is extracted with a mixture of chloroform and methanol (typically 2:1, v/v).
-
Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) to release free sterols from their esterified and glycosylated forms. This is achieved by heating the extract with a solution of potassium hydroxide in methanol.
-
Extraction of Unsaponifiables: The non-saponifiable fraction, containing the free sterols, is then extracted from the aqueous-methanolic solution using a non-polar solvent such as n-hexane or diethyl ether.
Derivatization and GC-MS Analysis
-
Derivatization: To increase their volatility and thermal stability for GC analysis, the hydroxyl group of the sterols is derivatized. A common method is silylation, where the dried sterol extract is treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the different sterols based on their boiling points and interactions with the stationary phase. A typical temperature program starts at a lower temperature and gradually increases to a high temperature to elute all compounds.
-
Mass Spectrometry: As the separated sterols elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
-
Quantification: Identification of δ(7)-stigmastenol and other sterols is achieved by comparing their retention times and mass spectra to those of authentic standards. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with known concentrations of the standard. An internal standard (e.g., epicoprostanol or betulin) is often added at the beginning of the extraction process to correct for losses during sample preparation.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biochemical and procedural aspects discussed, the following diagrams have been generated using the DOT language.
A simplified diagram of the late stages of the plant sterol biosynthesis pathway.
A flowchart illustrating the key steps in the experimental workflow for plant sterol analysis.
References
- 1. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesions in the sterol delta reductase gene of Arabidopsis cause dwarfism due to a block in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delta(7)-Stigmastenol Levels in Plant-Based Oils
For researchers, scientists, and professionals in drug development, understanding the nuanced composition of plant-derived compounds is critical. Delta(7)-stigmastenol, a phytosterol found in various plant oils, has garnered attention for its potential biological activities. This guide provides a statistical analysis of this compound data from multiple studies, offering a comparative overview of its prevalence in different oil sources, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.
Quantitative Data Summary
The concentration of this compound varies significantly across different plant oils, with notable differences observed between olive oil and sunflower seed oil. The following table summarizes quantitative data from several studies, presenting the levels of this compound as a percentage of total sterols or in a given concentration range.
| Plant Source | Sample Type | This compound Concentration | Reference |
| Olive Oil | Various Cultivars | 0.23% - 0.76% of total sterols | [1] |
| Olive Oil | Palestinian | Ranged from 0.015% to 0.47% (average 0.28%) | [2] |
| Olive Oil | Empeltre Cultivar | Average 0.46 ± 0.10% of total sterols | [1] |
| Pomace Olive Oil | Refined | Can exceed the 0.5% limit set by the International Olive Council | [3] |
| Sunflower Seeds | Kernels | 17.5 - 22 g/100g (approx. 7% of total phytosterols) | [4] |
| Sunflower Oil | Crude | 0.34% free sterols, 0.28% esterified sterols (with a high percentage of delta-7-sterols in the esterified fraction) | [5] |
It is important to note that factors such as olive variety, ripeness, processing methods, and potential adulteration can significantly influence the measured concentration of this compound in olive oil.[1][6] For instance, some studies have shown that in the Empeltre olive variety, this compound levels can naturally exceed the established regulatory limits.[1]
Experimental Protocols
The quantification of this compound in plant oils typically involves extraction, saponification, and chromatographic analysis. The most common techniques employed are Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
Sample Preparation: Saponification and Extraction of Unsaponifiables
This protocol is a generalized procedure based on common practices for phytosterol analysis.[7][8]
-
Saponification: A known quantity of the oil sample is refluxed with a solution of potassium hydroxide in ethanol. This process hydrolyzes the esterified sterols, converting them into their free form.
-
Extraction: The unsaponifiable matter, which contains the free sterols, is then extracted from the saponified mixture using an organic solvent such as diethyl ether or hexane.
-
Washing and Drying: The organic extract is washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The solvent is evaporated under reduced pressure to obtain the unsaponifiable residue containing the phytosterols.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The following outlines a general GC-MS protocol for the analysis of phytosterols.[9]
-
Derivatization: The hydroxyl group of the sterols is often derivatized to a trimethylsilyl (TMS) ether to improve volatility and chromatographic separation. This is typically achieved by reacting the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector: The sample is injected in splitless mode with an injector temperature of around 280-300°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the different sterols. A typical program might start at a lower temperature (e.g., 180°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The instrument is operated in full scan mode to acquire mass spectra for identification, and in selected ion monitoring (SIM) mode for quantification of target compounds like this compound.
-
Visualizations
Phytosterol Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of phytosterols in plants, highlighting the position of this compound as an intermediate. This pathway is a complex process involving numerous enzymatic reactions.[10][11][12]
Caption: Simplified phytosterol biosynthesis pathway in plants.
Experimental Workflow for Phytosterol Analysis
The logical flow of a typical experimental procedure for the analysis of this compound and other phytosterols is depicted in the diagram below.
Caption: General experimental workflow for phytosterol analysis.
References
- 1. Authenticity in Olive Oils from an Empeltre Clonal Selection in Aragon (Spain): How Environmental, Agronomic, and Genetic Factors Affect Sterol Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The content and composition of sterols and sterol esters in sunflower and poppy seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. aocs.org [aocs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Delta(7)-Stigmastenol: A Guide for Laboratory Professionals
Recommended Disposal Procedure
When disposing of delta(7)-stigmastenol, the primary goal is to prevent its release into the environment.[3] The following step-by-step procedure outlines the recommended course of action for its disposal as a non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn. This includes chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[3]
Step 2: Waste Segregation
Segregate this compound waste from other waste streams. It should be collected in a designated, properly labeled, and sealed container to await disposal. Do not mix it with hazardous wastes unless required by local regulations.
Step 3: Container Labeling
The waste container must be clearly labeled with the chemical name "this compound" and an indication that it is non-hazardous waste. Proper labeling is crucial for safe handling and disposal by waste management personnel.
Step 4: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][3]
Step 5: Disposal
The recommended method for the disposal of non-hazardous chemical waste is through a licensed chemical waste management company or an institutional hazardous waste program.[4] These services ensure that the waste is handled and disposed of in compliance with all environmental regulations. Do not discharge this compound into drains or sewage systems.[3]
In the event of a spill, it should be cleaned up promptly. For a solid, sweep or vacuum the material into a suitable container for disposal.[3] Ensure the area is then cleaned with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Quantitative Data
No quantitative data regarding the disposal of this compound was found in the search results.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The provided procedure is based on general chemical safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Delta(7)-Stigmastenol
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling delta(7)-Stigmastenol, which is typically a solid or powder. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and splashes.[1][3][8] |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact. Gloves should be inspected before use and changed frequently.[1][9] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Keep the container tightly closed when not in use.[7]
2. Engineering Controls:
-
Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize the risk of inhalation.[10]
-
If a fume hood is not available, use an exhausted balance enclosure for weighing.[10]
-
Ensure adequate general laboratory ventilation.[1]
3. Weighing and Solution Preparation:
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Weigh the desired amount of the compound on a tared weigh boat or paper.
-
To minimize dust generation, handle the powder gently.[10]
-
If preparing a solution, slowly add the powder to the solvent to avoid splashing.
-
Cap the solution container securely and mix gently until dissolved.
-
Clean any spills immediately according to the spill response plan.
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Identification and Collection:
-
All waste containing this compound, including unused product, contaminated PPE, and empty containers, should be considered chemical waste.
-
Collect solid waste in a clearly labeled, sealed container.[11]
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.
2. Labeling and Storage of Waste:
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[11][12]
-
Indicate the approximate concentration and quantity of the waste.
-
Store waste containers in a designated and properly ventilated area, segregated from incompatible materials, while awaiting pickup.[11]
3. Disposal Procedure:
-
Dispose of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[11][13]
-
Do not dispose of this compound down the drain or in regular trash.[11][12]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be discarded.[12]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sinophytochem.com [sinophytochem.com]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How Do You Dispose of Chemical Waste? [greenflow.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
